Obatoclax Mesylate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H23N3O4S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |
InChI |
InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17?,19-10-; |
InChI 键 |
ZVAGBRFUYHSUHA-RKMKAUCSSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Obatoclax Mesylate in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate (GX15-070) is a synthetically developed small-molecule inhibitor that has garnered significant interest in oncology research due to its novel mechanism of action targeting the intrinsic apoptosis pathway. As a BH3 mimetic, Obatoclax is designed to antagonize the pro-survival members of the B-cell lymphoma 2 (Bcl-2) protein family, thereby promoting programmed cell death in cancer cells that overexpress these anti-apoptotic proteins. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Obatoclax-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action: Pan-Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
The primary mechanism of action of this compound is its function as a pan-inhibitor of the anti-apoptotic Bcl-2 family of proteins.[1] This family of proteins is central to the regulation of the intrinsic, or mitochondrial, pathway of apoptosis.[2] In many hematological malignancies and solid tumors, the overexpression of anti-apoptotic Bcl-2 proteins such as Bcl-2, Bcl-xL, and Mcl-1 is a common survival mechanism, leading to resistance to conventional therapies.[1][2]
Obatoclax, designed as a BH3 mimetic, binds to the hydrophobic BH3-binding groove on these anti-apoptotic proteins.[3] This binding competitively inhibits the interaction between the anti-apoptotic proteins and the pro-apoptotic effector proteins, BAX and BAK. Unbound and activated, BAX and BAK can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing apoptosis.
A key feature of Obatoclax is its broad-spectrum inhibition, which includes Mcl-1, a common mediator of resistance to more selective Bcl-2 inhibitors like ABT-737. By targeting multiple anti-apoptotic family members, Obatoclax can overcome this resistance mechanism.
Quantitative Data: Binding Affinities and Cytotoxicity
The efficacy of this compound is quantified by its binding affinity to various Bcl-2 family proteins (Ki) and its cytotoxic effect on cancer cell lines (IC50).
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | 220 nM | |
| Bcl-xL | ~1-7 µM | |
| Mcl-1 | ~1-7 µM | |
| Bcl-w | ~1-7 µM | |
| A1 | ~1-7 µM | |
| Bcl-b | ~1-7 µM |
| Cell Line | Cancer Type | IC50 (at 72h) | Reference |
| HCT116 | Colorectal Carcinoma | 25.85 nM | |
| HT-29 | Colorectal Carcinoma | 40.69 nM | |
| LoVo | Colorectal Carcinoma | 40.01 nM | |
| MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 μM | |
| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 μM | |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008–845 μM | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 μM | |
| H526 | Small Cell Lung Cancer | 0.08 µM (at 96h) | |
| H146 | Small Cell Lung Cancer | <0.2 µM (at 96h) | |
| DMS 114 | Small Cell Lung Cancer | <0.2 µM (at 96h) |
Signaling Pathways and Molecular Interactions
The induction of apoptosis by Obatoclax involves a cascade of molecular events centered around the mitochondria. The following diagram illustrates the core signaling pathway.
Caption: Obatoclax inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
In addition to its direct pro-apoptotic role, Obatoclax has also been shown to induce autophagy. The interplay between apoptosis and autophagy in response to Obatoclax treatment is complex and can be cell-type dependent, with autophagy sometimes acting as a survival mechanism and in other contexts contributing to cell death.
Experimental Protocols
To investigate the mechanism of action of this compound, several key experimental techniques are routinely employed.
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of Obatoclax on cancer cell lines and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.003–3 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTS Reagent Addition: Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTS assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis following Obatoclax treatment.
Protocol:
-
Cell Treatment: Culture cells to be treated with the desired concentration of Obatoclax for the specified duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Western Blotting and Immunoprecipitation
These techniques are used to analyze the expression levels of Bcl-2 family proteins and their interactions in response to Obatoclax.
Western Blotting Protocol:
-
Cell Lysis: Lyse Obatoclax-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2 family proteins (e.g., Bcl-2, Mcl-1, BAX, BAK, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent.
Immunoprecipitation Protocol:
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Immunoprecipitation: Incubate the lysate with an antibody specific to a Bcl-2 family member (e.g., Mcl-1) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot Analysis: Elute the protein complexes and analyze by Western blotting for interacting partners (e.g., BAK, Bim).
Conclusion
This compound represents a promising therapeutic agent that induces apoptosis in cancer cells by broadly targeting anti-apoptotic Bcl-2 family proteins. Its ability to inhibit Mcl-1 provides a distinct advantage in overcoming resistance to more selective Bcl-2 inhibitors. A thorough understanding of its mechanism of action, supported by robust experimental validation, is crucial for its continued development and clinical application. This guide provides a foundational resource for researchers and scientists working to further elucidate the therapeutic potential of Obatoclax in cancer treatment.
References
- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Obatoclax Mesylate: A Pan-Bcl-2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax Mesylate (formerly GX15-070) is a potent, small-molecule pan-Bcl-2 family inhibitor that was developed as a potential therapeutic agent for various cancers. Its discovery marked a significant step in the development of BH3 mimetics, a class of drugs designed to target the core machinery of apoptosis. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, the key experimental data that defined its preclinical profile, and the methodologies employed in its characterization. The information is tailored for researchers, scientists, and drug development professionals, with a focus on providing actionable data and protocols.
Introduction: Targeting the Bcl-2 Family in Cancer
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] Anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Mcl-1, are frequently overexpressed in cancer cells, contributing to their survival and resistance to conventional therapies.[1] These proteins function by sequestering pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[1] The development of small molecules that inhibit these anti-apoptotic Bcl-2 family members, known as BH3 mimetics, has been a major focus of cancer drug discovery. Obatoclax emerged from these efforts as a pan-inhibitor, capable of binding to multiple anti-apoptotic Bcl-2 family members.[2]
Mechanism of Action of this compound
This compound acts as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic BH3-only proteins, leading to the activation of Bax and Bak. The activated Bax and Bak then oligomerize in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and apoptosis. A key feature of Obatoclax is its ability to inhibit not only Bcl-2 and Bcl-xL but also Mcl-1, an anti-apoptotic protein that is a common mechanism of resistance to more selective Bcl-2 inhibitors.
Signaling Pathway of Obatoclax-Induced Apoptosis
The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.
Synthesis of this compound
A scalable, three-step synthesis for Obatoclax has been developed, starting from commercially available 4-methoxy-3-pyrrolin-2-one. While the full detailed protocol with specific quantities and reaction conditions is proprietary, the key transformations are outlined below.
Synthetic Workflow Diagram
References
The Dual-Edged Sword: Obatoclax Mesylate's Role in Autophagy-Dependent Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax Mesylate (GX15-070) is a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Initially developed as an apoptosis-inducing agent, a significant body of research has unveiled its complex and often contradictory role in modulating autophagy, a cellular self-degradation process. This technical guide synthesizes the current understanding of how this compound influences autophagy-dependent cell death. We delve into its molecular mechanisms, present key quantitative data from seminal studies, provide detailed experimental protocols for reproducing pivotal findings, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery, facilitating further exploration into the therapeutic potential and mechanistic nuances of this compound.
Introduction: this compound - Beyond Apoptosis
This compound is a BH3 mimetic compound that antagonizes all anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1, with Ki values in the low micromolar to nanomolar range.[1][2] By binding to the BH3 groove of these proteins, Obatoclax disrupts their interaction with pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptosis pathway.[3] However, its cytotoxicity is not solely dependent on apoptosis. Numerous studies have demonstrated that Obatoclax can induce cell death through mechanisms involving autophagy, and in some cases, necroptosis.[4][5]
The role of autophagy in the context of Obatoclax treatment is multifaceted and context-dependent. In some cancer cell types, Obatoclax-induced autophagy acts as a cell survival mechanism, and its inhibition potentiates cytotoxicity. Conversely, in other models, Obatoclax triggers a form of "autophagic cell death," where the autophagic process itself contributes to cellular demise. This guide will focus on the latter, exploring the signaling pathways and molecular events that underpin Obatoclax-induced autophagy-dependent cell death.
Molecular Mechanisms of Action
The induction of autophagy by Obatoclax is a complex process involving multiple signaling pathways and cellular compartments. The primary mechanisms can be broadly categorized as follows:
Disruption of the Beclin-1/Bcl-2 Interaction
A canonical mechanism for autophagy induction involves the liberation of Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex required for autophagosome nucleation. Anti-apoptotic Bcl-2 proteins can sequester Beclin-1, thereby inhibiting autophagy. By binding to Bcl-2 and Mcl-1, Obatoclax can disrupt this interaction, freeing Beclin-1 to initiate autophagy. In some instances, this is dependent on the BH3-only protein NOXA, which can displace Mcl-1 from Beclin-1.
Late-Stage Autophagy Inhibition and Lysosomal Dysfunction
Paradoxically, while Obatoclax can initiate autophagy, it has also been shown to be a potent late-stage autophagy inhibitor. Evidence suggests that Obatoclax can accumulate in lysosomes, leading to their neutralization and impaired function. This blockage of autophagic flux results in the accumulation of autophagosomes and the autophagic substrate p62/SQSTM1, which can contribute to cytotoxicity. The impairment of lysosomal degradation prevents the recycling of cellular components, leading to cellular stress and eventual death.
Induction of Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS)
Obatoclax treatment, often in combination with other agents, has been shown to induce mitochondrial reactive oxygen species (ROS) generation and subsequent ER stress. The accumulation of ROS can damage mitochondria, triggering mitophagy (a selective form of autophagy for mitochondria) and contributing to a toxic form of autophagy. The ER stress response, in turn, can activate signaling pathways that promote autophagy.
Modulation of Key Signaling Pathways
Obatoclax has been demonstrated to influence critical signaling pathways that regulate autophagy:
-
mTOR Signaling: In some contexts, Obatoclax treatment leads to the inhibition of the mTOR signaling pathway, a master negative regulator of autophagy.
-
p38 MAPK Activation: Activation of the p38 mitogen-activated protein kinase (MAPK) pathway has also been implicated in Obatoclax-induced autophagic cell death.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the effects of this compound on autophagy and cell viability.
Table 1: Inhibitory Concentrations (IC50) and Ki Values of this compound
| Parameter | Value | Cell Lines/System | Reference |
| Ki for Bcl-2 | 220 nM | In vitro | |
| Ki for Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, Bcl-b | ~1-7 µM | In vitro | |
| IC50 (72h) | 25.85 nM | HCT116 (Colorectal Cancer) | |
| IC50 (72h) | 40.69 nM | HT-29 (Colorectal Cancer) | |
| IC50 (72h) | 40.01 nM | LoVo (Colorectal Cancer) |
Table 2: Experimental Conditions for Inducing Autophagy
| Cell Line | Obatoclax Concentration | Treatment Duration | Observed Effect | Reference |
| OSCC Cells | 400 nM | 24 hours | Induction of autophagy | |
| BT474 and MCF7 (Breast Cancer) | 50 nM (with 2 µM Lapatinib) | 12 hours | Increased GFP-LC3 puncta | |
| H460 (NSCLC) | Not specified | Not specified | Rapid processing of LC3 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of Obatoclax in autophagy-dependent cell death.
Assessment of Autophagy by Western Blotting for LC3-II and p62
Objective: To quantify the levels of autophagosome-associated LC3-II and the autophagy substrate p62 as markers of autophagic flux.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., BT474, MCF7) at a suitable density and allow them to adhere overnight. Treat cells with vehicle (DMSO), this compound (e.g., 50 nM), and/or other compounds for the desired time points (e.g., 12, 24 hours).
-
Cell Lysis: Collect both floating and attached cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of either autophagy induction or a blockage in autophagic flux.
Visualization of Autophagosomes by GFP-LC3 Puncta Formation Assay
Objective: To visualize and quantify the formation of autophagosomes in live or fixed cells.
Methodology:
-
Cell Transfection: Transfect cells (e.g., BT474) with a plasmid expressing GFP-LC3 using a suitable transfection reagent. Select stable clones or use transiently transfected cells 24-48 hours post-transfection.
-
Cell Culture and Treatment: Plate the GFP-LC3 expressing cells on glass coverslips in a multi-well plate. Treat the cells with this compound (e.g., 50 nM) for the desired time (e.g., 12 hours).
-
Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Data Analysis: Count the number of GFP-LC3 puncta (dots) per cell. A significant increase in the number of puncta in treated cells compared to control cells indicates the accumulation of autophagosomes.
Cell Viability Assays
Objective: To assess the cytotoxic effects of this compound.
Methodology (Trypan Blue Exclusion Assay):
-
Cell Culture and Treatment: Seed cells in multi-well plates and treat with various concentrations of this compound for specific durations (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining and Counting: Resuspend the cell pellet in a known volume of media. Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Microscopy: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculation: Calculate the percentage of viable cells.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in Obatoclax-induced autophagy-dependent cell death.
Caption: Obatoclax disrupts Bcl-2-mediated inhibition of Beclin-1, initiating autophagy.
Caption: Obatoclax impairs lysosomal function, blocking late-stage autophagy.
Caption: Obatoclax modulates mTOR, p38 MAPK, and ROS to regulate autophagy.
Conclusion and Future Directions
This compound's interaction with the autophagic machinery is a compelling area of cancer research. While its role as a pan-Bcl-2 inhibitor is well-established, its ability to induce autophagy-dependent cell death in certain contexts opens up new therapeutic avenues. The dual functionality of initiating autophagy while also potentially impairing its final stages highlights the complexity of its mechanism of action.
Future research should focus on elucidating the precise molecular determinants that dictate whether Obatoclax-induced autophagy will be cytoprotective or cytotoxic in a given cancer type. Identifying biomarkers that can predict a tumor's response to Obatoclax via an autophagic cell death pathway will be crucial for its clinical application. Furthermore, exploring rational combination therapies that can synergize with Obatoclax to promote a toxic form of autophagy could unlock its full therapeutic potential. This guide provides a foundational resource for researchers to build upon in their efforts to harness the complex biology of Obatoclax for the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
Obatoclax Mesylate: A Pan-Inhibitor Targeting the Bcl-2 Protein Family for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Obatoclax Mesylate (GX15-070) is a synthetic small-molecule inhibitor that has garnered significant interest in oncology research due to its broad activity against the B-cell lymphoma 2 (Bcl-2) family of proteins. This technical guide provides a comprehensive overview of this compound's targets within the Bcl-2 family, detailing its binding affinities, the experimental protocols used for its characterization, and its mechanism of action.
Core Mechanism of Action
This compound functions as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only proteins, which are natural antagonists of pro-survival Bcl-2 family members.[1] By binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, Obatoclax prevents them from sequestering pro-apoptotic effector proteins like Bax and Bak.[2] This inhibition leads to the activation, oligomerization, and insertion of Bax and Bak into the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[3]
Quantitative Analysis of Binding Affinity
Obatoclax is characterized as a pan-Bcl-2 family inhibitor, demonstrating binding activity across multiple anti-apoptotic members. The binding affinities, represented by the inhibition constant (Ki), quantify the potency of Obatoclax against its targets. A lower Ki value indicates a stronger binding affinity. The following table summarizes the reported Ki values for this compound against key Bcl-2 family proteins.
| Target Protein | Binding Affinity (Ki) |
| Bcl-2 | 0.22 µM - 1.11 µM |
| Mcl-1 | 2.00 µM (Range: 1-7 µM) |
| Bcl-xL | 4.69 µM (Range: 1-7 µM) |
| A1 | 5.00 µM (Range: 1-7 µM) |
| Bcl-w | 7.01 µM (Range: 1-7 µM) |
| Bcl-b | 1-7 µM |
Data compiled from multiple sources, with specific values and ranges noted. It is important to consider that variations in experimental conditions can influence these values.[4][5][6][7]
Key Signaling Pathway and Mechanism of Action
The following diagrams illustrate the critical signaling pathways and experimental workflows associated with the study of this compound.
Experimental Protocols
The characterization of this compound's interaction with the Bcl-2 protein family relies on a variety of established biochemical and cell-based assays.
Fluorescence Polarization Assay (FPA) for Binding Affinity
This high-throughput assay is commonly used to determine the binding affinity of small molecules to target proteins.
-
Principle: The assay measures the change in polarization of fluorescently labeled molecules. A small, fluorescently labeled peptide (e.g., a BH3 domain peptide) tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein (e.g., a Bcl-2 family member), its tumbling is slower, leading to higher polarization. A test compound that competes for binding will displace the fluorescent peptide, causing a decrease in polarization.
-
Methodology:
-
Recombinant Bcl-2 family proteins are purified.
-
A fluorescently labeled BH3 peptide (e.g., FITC-labeled Bid BH3) is used as a probe.[8]
-
The protein and probe are incubated in a suitable buffer (e.g., 20 mM Bis-Tris, pH 7.0, 1 mM TCEP, 0.005% Tween-20) in microplates.[8]
-
Varying concentrations of this compound are added to the wells.
-
After incubation to reach equilibrium, the fluorescence polarization is measured using a microplate reader.
-
The data is used to calculate the IC50 value, which can then be converted to a Ki value.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
Co-IP is utilized to determine if this compound disrupts the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family members in a cellular context.
-
Principle: An antibody specific to a target protein (e.g., Mcl-1) is used to pull down the protein from a cell lysate. If other proteins are bound to the target, they will also be pulled down and can be detected by Western blotting.
-
Methodology:
-
Cells are treated with this compound or a vehicle control.
-
Cells are lysed in a non-denaturing lysis buffer (e.g., 1% CHAPS lysis buffer) to preserve protein-protein interactions.[9]
-
The lysate is incubated with an antibody specific for an anti-apoptotic Bcl-2 family member (e.g., anti-Mcl-1).
-
Protein A/G beads are added to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted and separated by SDS-PAGE.
-
Western blotting is performed using antibodies against pro-apoptotic proteins (e.g., anti-Bak) to assess the level of interaction. A decrease in the co-precipitated pro-apoptotic protein in the Obatoclax-treated sample indicates disruption of the interaction.[9]
-
Conclusion
This compound is a pan-inhibitor of the Bcl-2 family of anti-apoptotic proteins. Its ability to bind to multiple members, including Mcl-1, which is a known resistance factor to more selective BH3 mimetics, makes it a compound of continued interest. The quantitative data on its binding affinities, coupled with a clear understanding of its mechanism of action and the experimental protocols for its evaluation, provide a solid foundation for further research and development in the field of cancer therapeutics.
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A Critical Review on BH3 Mimetic Drugs and the Treatment of Cancer‐Associated Thrombosis (CAT): A Proposed Design for a Drug Delivery System Capable of Simultaneously Targeting Tumor Cells and Activated Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Molecular Structure and Properties of Obatoclax Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate, also known as GX15-070, is a potent, small-molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action. It is designed to serve as a detailed resource for researchers and professionals involved in cancer drug discovery and development. The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway, and their overexpression is a common feature in many cancers, contributing to tumor initiation, progression, and therapeutic resistance.[2] this compound, by acting as a pan-Bcl-2 family inhibitor, restores the apoptotic potential of cancer cells.
Molecular Structure and Physicochemical Properties
This compound is the mesylate salt of obatoclax, a synthetic compound.[2] Its chemical structure is characterized by an indole (B1671886) core linked to a substituted pyrrole (B145914) ring system.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3-methoxy-2H-pyrrol-5-yl]-1H-indole; methanesulfonic acid | [3] |
| Chemical Formula | C₂₁H₂₃N₃O₄S | [4] |
| Molecular Weight | 413.49 g/mol | [5] |
| SMILES Notation | Cc1cc(nc1/C=C/c1nc(c(c1)OC)c1cc2ccccc2[nH]1)C.CS(=O)(=O)O | [6] |
| CAS Number | 803712-79-0 | [5] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | [5] |
Mechanism of Action: Inhibition of Bcl-2 Family Proteins
This compound functions as a BH3 mimetic, a class of drugs that mimic the action of the BH3-only proteins, which are natural antagonists of the anti-apoptotic Bcl-2 family members.[6] The Bcl-2 family is comprised of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w) and pro-apoptotic proteins (e.g., Bax, Bak, Bim, Bad). In cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins leads to the sequestration of pro-apoptotic proteins, thereby inhibiting apoptosis.
Obatoclax binds to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins like Bim, Bak, and Bax. This leads to the release and activation of Bax and Bak, which then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and inducing apoptosis.
Biological Activity and Quantitative Data
This compound exhibits potent activity against a broad range of cancer cell lines. Its efficacy is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ).
Table 2: In Vitro Biological Activity of this compound
| Parameter | Cell Line / Target | Value | Reference |
| Kᵢ | Bcl-2 | 0.22 µM | [5] |
| IC₅₀ (72h) | HCT116 (Colon Carcinoma) | 25.85 nM | [4] |
| IC₅₀ (72h) | HT-29 (Colon Carcinoma) | 40.69 nM | [4] |
| IC₅₀ (72h) | LoVo (Colon Carcinoma) | 40.01 nM | [4] |
| IC₅₀ | Multiple Myeloma Cell Lines | 52 - 1100 nM | [5] |
| IC₅₀ (96h) | SCLC Cell Lines | 0.08 - 1.04 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a blank control (medium only). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of Bcl-2 family proteins in response to this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Specific antibody concentrations should be optimized as per the manufacturer's instructions.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Co-Immunoprecipitation (Co-IP) for Bcl-2 Protein Interactions
Co-IP is used to investigate the disruption of protein-protein interactions within the Bcl-2 family caused by this compound.
Materials:
-
Treated and untreated cell lysates
-
Co-IP lysis buffer (e.g., 1% CHAPS lysis buffer)
-
Primary antibody against the "bait" protein (e.g., Bcl-2 or Mcl-1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the potential interacting "prey" proteins (e.g., Bim, Bak).
Experimental Workflow
The evaluation of a Bcl-2 inhibitor like this compound typically follows a structured preclinical workflow.
Conclusion
This compound is a promising pan-Bcl-2 family inhibitor with demonstrated pro-apoptotic activity in a variety of cancer models. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, mechanism of action, and key experimental protocols for its characterization. The provided information is intended to support further research and development of this and other BH3 mimetics as potential cancer therapeutics. The structured approach to its evaluation, from in vitro characterization to in vivo studies, is crucial for advancing our understanding and clinical application of this class of drugs.
References
- 1. Anti-cancer drug discovery and development: Bcl-2 family small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. researchgate.net [researchgate.net]
- 4. The Development and Current Use of BCL-2 Inhibitors for the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. What are Bcl-2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
An In-depth Technical Guide on the Initial Findings of Obatoclax Mesylate (GX15-070)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate (GX15-070) is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] Developed as a BH3 mimetic, it targets the hydrophobic groove of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells that overexpress these proteins.[2] This document provides a comprehensive overview of the initial preclinical and clinical findings for this compound, focusing on its mechanism of action, efficacy in various cancer models, and early clinical trial results.
Mechanism of Action
This compound functions as a pan-inhibitor of the Bcl-2 family, targeting Bcl-2, Bcl-XL, Bcl-w, and Mcl-1.[1][3] By binding to these anti-apoptotic proteins, Obatoclax prevents them from sequestering the pro-apoptotic proteins Bax and Bak.[1] This leads to the activation and oligomerization of Bax and Bak in the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Preclinical studies have demonstrated that Obatoclax can induce apoptosis in a wide range of cancer cell lines, including those from hematological malignancies and solid tumors.
The signaling pathway for Obatoclax-induced apoptosis is depicted below:
Preclinical Findings
In Vitro Efficacy
Obatoclax has demonstrated potent cytotoxic activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT116 | Colorectal Cancer | 25.85 | |
| HT-29 | Colorectal Cancer | 40.69 | |
| LoVo | Colorectal Cancer | 40.01 | |
| Multiple Myeloma | Multiple Myeloma (mean of 15 cell lines) | 246 |
Key Preclinical Observations
-
Induction of Apoptosis: Treatment with Obatoclax leads to a dose-dependent increase in apoptosis, as measured by Annexin V/7-AAD staining and detection of cleaved caspase-3.
-
Cell Cycle Arrest: In some cell lines, such as HL-60 acute myeloid leukemia cells, Obatoclax has been shown to induce G0/G1 cell cycle arrest.
-
Autophagy: Obatoclax can also induce autophagy in certain cancer cells. The interplay between apoptosis and autophagy in the context of Obatoclax treatment is an area of ongoing research.
-
Synergy with other agents: Preclinical studies have shown that Obatoclax can act synergistically with other chemotherapeutic agents, such as bortezomib (B1684674) in mantle cell lymphoma and cisplatin (B142131) in non-small-cell lung cancer.
Clinical Findings
This compound has been evaluated in several Phase I and Phase II clinical trials for both hematological malignancies and solid tumors.
Phase I Clinical Trial Data
| Cancer Type | Dose and Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Clinical Activity | Reference |
| Advanced Chronic Lymphocytic Leukemia | 3.5-40 mg/m² as a 1-hour or 3-hour infusion every 3 weeks | 28 mg/m² (3-hour infusion) | Neurologic (somnolence, euphoria, ataxia) | 1 partial response (4%); reduction in circulating lymphocytes in 18 of 26 patients. | |
| Advanced Solid Tumors or Lymphoma | 1.25-20 mg/m² as a 1-hour or 3-hour weekly infusion | 20 mg/m² (3-hour infusion) | Neuropsychiatric | 1 partial response in non-Hodgkin's lymphoma; 1 stable disease for 18 months in non-Hodgkin's lymphoma. | |
| Relapsed/Refractory Mantle Cell Lymphoma (in combination with Bortezomib) | 30-45 mg Obatoclax + 1.0-1.3 mg/m² Bortezomib on days 1, 4, 8, & 11 of a 21-day cycle | 45 mg Obatoclax + 1.3 mg/m² Bortezomib | Thrombocytopenia (most common grade 3/4 adverse event) | 3 complete responses/unconfirmed complete responses. | |
| Solid Tumor Malignancies (in combination with Topotecan) | 14-20 mg/m² Obatoclax + 1.25 mg/m² Topotecan on a 3-week cycle | 14 mg/m² on days 1 and 3 | Neurologic (ataxia, mood alterations, somnolence, cognitive dysfunction) | 2 partial responses in small-cell lung cancer; 4 patients with stable disease. | |
| Previously Untreated Acute Myeloid Leukemia (in older patients) | 20-30 mg/day for 3 days in 2-week cycles | 20 mg/day (3-hour infusion) | Neurologic (confusion, ataxia, somnolence) | No complete responses. |
Phase II Clinical Trial Data
| Cancer Type | Dose and Schedule | Clinical Activity | Reference |
| Myelofibrosis | 60 mg as a 24-hour infusion every 2 weeks | No significant clinical activity was observed. | |
| Relapsed Non-Small-Cell Lung Cancer (in combination with Docetaxel) | 30-60 mg Obatoclax + 55-75 mg/m² Docetaxel every 3 weeks | Overall response rate of 11%. |
Experimental Protocols
A general workflow for the preclinical and clinical evaluation of this compound is outlined below.
Detailed Methodologies
Cell Viability Assay (MTT/XTT)
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Treat cancer cells with this compound at the desired concentrations and time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bcl-2 family members) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Pharmacokinetic Analysis (LC-MS)
-
Collect plasma samples from patients at predetermined time points after this compound administration.
-
Extract the drug from the plasma samples using a suitable organic solvent.
-
Analyze the extracted samples using a validated liquid chromatography-mass spectrometry (LC-MS) method to determine the concentration of Obatoclax.
-
Construct plasma concentration-time curves and perform noncompartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Conclusion
This compound has demonstrated promising preclinical activity as a pan-Bcl-2 inhibitor, inducing apoptosis in a wide range of cancer cell types. Early-phase clinical trials have established its safety profile, with neurologic toxicities being the most common dose-limiting side effects. While single-agent activity has been modest in some settings, the combination of Obatoclax with other cytotoxic agents has shown encouraging results. Further investigation into predictive biomarkers and optimal combination strategies is warranted to fully realize the therapeutic potential of this compound in the treatment of cancer.
References
An In-depth Technical Guide to the BH3 Mimetic Activity of Obatoclax Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obatoclax Mesylate (GX15-070) is a synthetic small-molecule inhibitor developed to target the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] Functioning as a BH3 mimetic, Obatoclax mimics the action of pro-apoptotic BH3-only proteins, binding to and inhibiting multiple anti-apoptotic Bcl-2 family members.[2] This pan-inhibitory activity, which includes key proteins like Bcl-2, Bcl-xL, and notably Mcl-1, allows it to overcome resistance mechanisms that limit the efficacy of more selective Bcl-2 inhibitors.[2][3] Its primary mechanism involves disrupting the sequestration of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and subsequent caspase-dependent apoptosis.[4][5] However, emerging evidence reveals a more complex pharmacological profile, with Obatoclax also inducing other forms of cell death, including autophagy and necroptosis, and affecting lysosomal function.[6][7] This guide provides a comprehensive technical overview of the BH3 mimetic activity of Obatoclax, its multifaceted mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its characterization.
Core Mechanism of Action: BH3 Mimicry and Apoptosis Induction
The central mechanism of Obatoclax is its function as a BH3 mimetic. The Bcl-2 family of proteins governs the intrinsic, or mitochondrial, pathway of apoptosis.[4] Anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) possess a surface hydrophobic groove that binds the BH3 domain of pro-apoptotic effector proteins like Bax and Bak, keeping them in an inactive state.[2] BH3-only proteins act as upstream sentinels that, upon cellular stress, bind to this groove, displacing Bax and Bak.[4]
Obatoclax was designed to mimic this interaction.[8] It binds to the BH3-binding groove of a broad range of anti-apoptotic Bcl-2 proteins.[9][10] This competitive inhibition liberates Bax and Bak.[1][2] Once freed, Bax and Bak undergo a conformational change, oligomerize in the outer mitochondrial membrane, and form pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[5][11] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[4][12] Cytosolic cytochrome c triggers the formation of the apoptosome, leading to the activation of caspase-9 and the subsequent executioner caspases (e.g., caspase-3), culminating in the systematic dismantling of the cell via apoptosis.[4][8]
Quantitative Data: Binding Affinities and Cellular Efficacy
The potency of Obatoclax is defined by its binding affinity for various Bcl-2 family proteins and its cytotoxic efficacy in cancer cell lines.
Table 1: Binding Affinity of Obatoclax to Anti-Apoptotic Bcl-2 Family Proteins
This table summarizes the inhibitory constants (Ki) of Obatoclax. Unlike more selective inhibitors such as ABT-737, Obatoclax binds to all anti-apoptotic members, including Mcl-1, which is a common mechanism of resistance.[3][5]
| Anti-Apoptotic Protein | Binding Affinity (Ki) | Reference(s) |
| Bcl-2 | ~220 nM | [13][14] |
| Bcl-xL | ~1-7 µM | [13][14] |
| Mcl-1 | ~1-7 µM | [13][14] |
| Bcl-w | ~1-7 µM | [13][14] |
| A1/Bfl-1 | ~1-7 µM | [13][14] |
| Bcl-b | ~1-7 µM | [14] |
Note: Ki values can vary based on the assay system used. The hydrophobic nature of Obatoclax can complicate measurements in aqueous-based assays.[3]
Table 2: In Vitro Cytotoxicity (IC50) of Obatoclax in Various Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values, demonstrating the broad anti-proliferative effects of Obatoclax across different cancer types.
| Cell Line | Cancer Type | IC50 Value (at 72h) | Reference(s) |
| MOLM13 | Acute Myeloid Leukemia (AML) | 0.004–0.16 µM | [15] |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.009–0.046 µM | [15] |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.012–0.382 µM | [15] |
| HCT116 | Colorectal Cancer | 25.85 nM | [13][14] |
| HT-29 | Colorectal Cancer | 40.69 nM | [13][14] |
| LoVo | Colorectal Cancer | 40.01 nM | [13][14] |
| AW8507 | Oral Squamous Cell Carcinoma | ~400 nM (approx.) | [16] |
| SCC029B | Oral Squamous Cell Carcinoma | ~400 nM (approx.) | [16] |
| H1975 | Non-Small-Cell Lung Cancer | 66 nM | [5] |
| H727 | Non-Small-Cell Lung Cancer | 621 nM | [5] |
Expanded Mechanisms of Action
While apoptosis is a primary outcome, the cytotoxicity of Obatoclax is not solely dependent on this pathway. It can induce cell death in Bax/Bak-deficient cells, pointing to alternative mechanisms.[4][17]
-
Autophagy Modulation : Obatoclax has been shown to induce autophagy, a cellular degradation process.[13] However, its precise role is debated. Some studies suggest it promotes a toxic form of autophagy, while others indicate it blocks autophagic flux by impairing lysosomal function.[6][18] This blockade leads to the accumulation of autophagosomes and cytotoxic waste products.[6]
-
Lysosomal Destabilization : Obatoclax, a basic compound, accumulates in the acidic environment of lysosomes.[19] This leads to lysosomal alkalinization, inhibition of lysosomal proteases like cathepsins, and overall impairment of lysosomal function, contributing to cytotoxicity.[6][19]
-
Necroptosis Induction : In some oral cancer cells, Obatoclax has been found to induce necroptosis, a form of programmed necrosis, particularly when apoptosis is inhibited. This process is dependent on autophagy.[7]
-
Cell Cycle Arrest : Obatoclax can provoke cell cycle arrest, typically in the G1 or S-G2 phase, contributing to its anti-proliferative effects.[8][17] This is associated with the degradation of key cell cycle proteins like Cyclin D1.[13][14]
Key Experimental Protocols
Characterizing the BH3 mimetic activity of Obatoclax involves a suite of biochemical and cell-based assays.
Co-Immunoprecipitation (Co-IP) to Assess Disruption of Mcl-1/Bak Interaction
This protocol determines if Obatoclax disrupts the binding between an anti-apoptotic protein (Mcl-1) and a pro-apoptotic protein (Bak) in intact cells.[9][20]
Methodology:
-
Cell Culture and Treatment: Culture cancer cells (e.g., OCI-AML3) to 70-80% confluency. Treat cells with the desired concentration of Obatoclax or vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., CHAPS buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[17] Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris. Collect the supernatant.
-
Pre-clearing (Optional but Recommended): Add Protein A/G agarose (B213101) beads to the supernatant and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.
-
Immunoprecipitation: Add a primary antibody against the target protein (e.g., anti-Mcl-1) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the interacting partner (e.g., anti-Bak). An input control (a small fraction of the initial lysate) should be run in parallel to confirm protein expression. A decrease in the co-immunoprecipitated Bak signal in the Obatoclax-treated sample indicates disruption of the Mcl-1/Bak complex.
Cell Viability Assay (MTT or MTS)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of IC50 values.[15]
Methodology:
-
Cell Seeding: Plate cells (e.g., 2 x 104 viable cells/well) in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Obatoclax (e.g., 0.003–3 µM) and a vehicle control.[15]
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization & Measurement: If using MTT, add a solubilizing agent (e.g., isopropanol (B130326) with 0.1 N HCl) to dissolve the formazan crystals.[15] Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration and use non-linear regression to calculate the IC50 value.
Mitochondrial Cytochrome c Release Assay
This assay directly assesses MOMP, a key step in the intrinsic apoptotic pathway.[12][20]
Methodology:
-
Mitochondria Isolation: Treat cells (e.g., HL-60) with Obatoclax. Harvest the cells and gently homogenize them in an ice-cold mitochondrial isolation buffer.
-
Differential Centrifugation: Perform a series of low-speed centrifugations to remove nuclei and unbroken cells. Then, centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Mitochondrial Resuspension: Resuspend the mitochondrial pellet in a suitable buffer.
-
Incubation and Separation: Incubate the isolated mitochondria under conditions that support their energization (e.g., with succinate/rotenone).[12][20] After incubation, centrifuge at high speed to separate the mitochondria (pellet) from the supernatant, which would contain any released proteins.
-
Western Blot Analysis: Analyze both the pellet and supernatant fractions for the presence of cytochrome c via Western blot. An increase in cytochrome c in the supernatant of Obatoclax-treated samples compared to controls indicates its release from the mitochondria.
Conclusion
This compound is a potent, pan-Bcl-2 family inhibitor that functions as a BH3 mimetic to induce apoptosis across a wide range of cancer models.[4][21] Its ability to inhibit Mcl-1 provides a key advantage in overcoming resistance to more selective Bcl-2 inhibitors.[2][3] Furthermore, its activity extends beyond canonical apoptosis to include the modulation of autophagy, lysosomal function, and the induction of necroptosis, highlighting a complex and multifaceted mechanism of cytotoxicity.[7][19] While clinical development has faced challenges, Obatoclax remains a critical tool for researchers studying apoptosis and a valuable exemplar in the design of next-generation pan-Bcl-2 inhibitors. The experimental protocols detailed herein provide a robust framework for the continued investigation of its intricate biological activities.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3 mimetic Obatoclax (GX15-070) mediates mitochondrial stress predominantly via MCL-1 inhibition and induces autophagy-dependent necroptosis in human oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (obatoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Obatoclax and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The BH3 Mimetic Obatoclax Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to Obatoclax Mesylate's Effect on Mitochondrial Outer Membrane Permeabilization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Obatoclax Mesylate (GX15-070) is a small-molecule, BH3 mimetic designed to antagonize the entire family of anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins. Its primary mechanism of action involves the induction of the intrinsic apoptotic pathway, a process critically dependent on Mitochondrial Outer Membrane Permeabilization (MOMP). By binding to and inhibiting pro-survival proteins such as Bcl-2, Bcl-xL, and Mcl-1, Obatoclax disrupts the sequestration of pro-apoptotic effector proteins Bax and Bak. This leads to their activation, oligomerization, and subsequent pore formation in the mitochondrial outer membrane. The resulting MOMP facilitates the release of cytochrome c and other intermembrane space proteins into the cytosol, triggering the caspase cascade and executing programmed cell death. This guide provides a detailed examination of this mechanism, quantitative data on its binding affinities and cellular efficacy, and comprehensive protocols for key experimental assessments.
Core Mechanism of Action: Inducing MOMP
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. A delicate balance between pro-survival and pro-apoptotic members determines cell fate. Pro-survival proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) prevent apoptosis by binding to and inactivating the pro-apoptotic effector proteins, Bax and Bak.
Obatoclax functions as a pan-Bcl-2 inhibitor, mimicking the action of BH3-only proteins, which are the natural antagonists of pro-survival Bcl-2 members.[1][2] The mechanism proceeds through the following key steps:
-
Inhibition of Pro-Survival Bcl-2 Proteins : Obatoclax is predicted to occupy the hydrophobic BH3-binding groove within pro-survival Bcl-2 proteins.[3] This competitive binding displaces the pro-apoptotic proteins that are normally sequestered.[2] Obatoclax has been shown to antagonize Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[3] This broad-spectrum activity is crucial for overcoming resistance mechanisms, particularly those mediated by Mcl-1, which is a known resistance factor for more selective BH3 mimetics like ABT-737.
-
Activation of Bax and Bak : Upon release from inhibition, Bax and Bak undergo a conformational change. This activation exposes their BH3 domain, leading to their insertion into the mitochondrial outer membrane and subsequent homo-oligomerization to form pores. The induction of apoptosis by Obatoclax is dependent on the presence of BAX and BAK. Some evidence also suggests that Obatoclax may function as a direct activator of Bax, a characteristic that distinguishes it from other BH3 mimetics that act solely as sensitizers.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : The oligomerized Bax/Bak complexes form pores that permeabilize the outer mitochondrial membrane. This event is considered the "point-of-no-return" in the intrinsic apoptotic pathway.
-
Release of Pro-Apoptotic Factors : MOMP results in the release of proteins confined within the mitochondrial intermembrane space into the cytosol. The most critical of these is cytochrome c, which, once in the cytosol, binds to the apoptosis-activating factor (APAF-1) to form the apoptosome.
-
Caspase Activation and Apoptosis : The apoptosome recruits and activates pro-caspase-9, which in turn activates effector caspases like caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.
Signaling Pathway Diagram
Quantitative Data
The efficacy of Obatoclax is determined by its binding affinity to target proteins and its cytotoxic effect on cancer cells.
Binding Affinity of Obatoclax to Bcl-2 Family Proteins
Obatoclax acts as a pan-inhibitor, binding to multiple anti-apoptotic Bcl-2 family members with relatively lower affinity compared to highly selective inhibitors.
| Target Protein | Binding Affinity (Ki or IC50) | Reference |
| Bcl-2 | ~220 nM (Ki) | |
| Bcl-xL | ~1-7 µM (IC50) | |
| Mcl-1 | ~1-7 µM (IC50) | |
| Bcl-w | ~1-7 µM (IC50) | |
| A1/Bfl-1 | Binds, specific Ki not consistently reported | |
| Bcl-B | Binds, specific Ki not consistently reported |
Table 1: Summary of Obatoclax binding affinities for anti-apoptotic Bcl-2 family proteins.
Cytotoxicity of Obatoclax in Various Cell Lines
The broad-spectrum inhibition by Obatoclax translates to cytotoxic activity across numerous cancer cell lines.
| Cell Line | Cancer Type | Efficacy (IC50 / EC50) | Reference |
| HCT116 | Colorectal Carcinoma | 25.85 nM (72h) | |
| HT-29 | Colorectal Carcinoma | 40.69 nM (72h) | |
| LoVo | Colorectal Carcinoma | 40.01 nM (72h) | |
| WT MEFs | Mouse Embryonic Fibroblasts | 54 nM | |
| DKO MEFs (Bax/Bak-/-) | Mouse Embryonic Fibroblasts | 62 nM | |
| H460shNT/NT | Non-Small Cell Lung Cancer | 690 nM |
Table 2: In vitro cytotoxicity of Obatoclax in selected cell lines. Note: The similar efficacy in DKO MEFs suggests potential Bax/Bak-independent or off-target effects at certain concentrations.
Key Experimental Protocols
Verifying the mechanism of Obatoclax requires specific assays to measure the key events in the apoptotic pathway, from MOMP to the final stages of cell death.
Protocol 1: Detection of Cytochrome c Release by Western Blot
This protocol is used to physically separate the mitochondrial and cytosolic fractions of a cell to determine the subcellular location of cytochrome c, a key indicator of MOMP.
Principle: In healthy cells, cytochrome c is confined to the mitochondria. Upon induction of apoptosis and subsequent MOMP, it is released into the cytosol. Differential centrifugation is used to separate the cytosol from the mitochondria-containing pellet. The presence of cytochrome c in the cytosolic fraction, as detected by Western blot, confirms MOMP.
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect approximately 5 x 107 cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Washing: Wash the cell pellet with 10 mL of ice-cold Phosphate-Buffered Saline (PBS) and centrifuge again.
-
Cytosolic Extraction:
-
Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer containing DTT and protease inhibitors.
-
Incubate on ice for 10-15 minutes.
-
Homogenize the cells using a pre-chilled Dounce tissue grinder (approx. 30-50 passes). Check for homogenization efficiency under a microscope.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 700-1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Carefully transfer the supernatant to a new tube and centrifuge again at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction .
-
The pellet is the mitochondrial fraction .
-
-
Mitochondrial Lysis: Resuspend the mitochondrial pellet in 0.1 mL of a suitable Mitochondrial Extraction Buffer.
-
Western Blot Analysis:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions (e.g., using a BCA assay).
-
Load equal amounts of protein (e.g., 10-20 µg) from both fractions onto an SDS-PAGE gel (e.g., 12%).
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c. Also probe for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., VDAC or COX IV) to confirm fraction purity.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Assessment of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, the phospholipid phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of four populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rare).
Methodology:
-
Cell Treatment: Induce apoptosis with Obatoclax as described previously.
-
Cell Harvesting: Collect 1-5 x 105 cells per sample. For adherent cells, trypsinize and combine with the supernatant (which contains floating apoptotic cells).
-
Washing: Wash cells once with cold PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Staining:
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Add 1-2 µL of PI solution (e.g., 1 mg/mL stock).
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Experimental Workflow Diagram
Conclusion
This compound effectively induces apoptosis by targeting the core regulatory machinery of the intrinsic pathway. As a pan-Bcl-2 inhibitor, it neutralizes multiple anti-apoptotic proteins, thereby unleashing the pro-apoptotic effectors Bax and Bak to initiate Mitochondrial Outer Membrane Permeabilization. This action culminates in the release of cytochrome c, caspase activation, and programmed cell death. The ability of Obatoclax to inhibit Mcl-1 provides a key advantage in overcoming a common mechanism of resistance to other anticancer therapeutics. The experimental protocols detailed herein provide a robust framework for researchers to investigate and quantify the effects of Obatoclax and other BH3 mimetics on the mitochondrial pathway of apoptosis. Understanding this mechanism is crucial for the rational design of combination therapies and the identification of patient populations most likely to benefit from this therapeutic strategy.
References
Early Research on Obatoclax Mesylate in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical and clinical research on Obatoclax Mesylate (GX15-070), a small-molecule pan-Bcl-2 family inhibitor, in the context of solid tumors. This document synthesizes key findings on its mechanism of action, in vitro and in vivo efficacy, and early clinical safety and activity, with a focus on quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound is a BH3 mimetic that targets the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1] By occupying this groove, Obatoclax prevents the sequestration of pro-apoptotic proteins Bak and Bax.[1] This allows Bak and Bax to oligomerize at the mitochondrial outer membrane, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2][3][4]
Beyond its primary pro-apoptotic function, early research also identified that Obatoclax can induce autophagy-dependent cell death and impact cell cycle progression through the degradation of cyclin D1.
Signaling Pathways
The binding of Obatoclax to anti-apoptotic Bcl-2 proteins initiates a cascade of events that extend beyond the direct activation of apoptosis. Key downstream signaling consequences identified in early studies include the disruption of the WNT/β-catenin pathway and modulation of MAPK signaling. For instance, in colorectal cancer cells, Obatoclax has been shown to downregulate c-MYC and cyclin D1, which are canonical targets of the WNT/β-catenin signaling pathway. Furthermore, it has been observed to activate p38 MAPK while inhibiting GSK3β.
In Vitro Studies in Solid Tumor Cell Lines
Obatoclax has demonstrated cytotoxic and anti-proliferative activity across a range of solid tumor cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
Quantitative Data: In Vitro IC50 Values
| Cell Line | Cancer Type | IC50 (nM) at 72h |
| HCT116 | Colorectal Cancer | 25.85 |
| HT-29 | Colorectal Cancer | 40.69 |
| LoVo | Colorectal Cancer | 40.01 |
Note: The above data is a selection from early studies. A broader screening across multiple cancer types has been conducted, with IC50 values available in public databases.
Experimental Protocols
A common method to determine the cytotoxic effect of Obatoclax on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Solid tumor cell lines are seeded in 96-well plates at a density of 1x10^4 to 1.5x10^5 cells/mL and incubated overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of MTT solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plates are gently shaken to ensure complete dissolution of the formazan, and the absorbance is measured at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined by plotting the percentage of viability against the drug concentration.
Western blotting is employed to investigate the effect of Obatoclax on the expression and phosphorylation status of proteins involved in apoptosis and cell cycle regulation.
-
Cell Lysis: After treatment with Obatoclax, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Mcl-1, Cyclin D1, p-p38, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies in Solid Tumor Xenograft Models
Early preclinical studies demonstrated that single-agent Obatoclax has anti-tumor activity in mouse xenograft models of various solid tumors, including cervical, prostate, breast, and colon cancer.
Quantitative Data: In Vivo Efficacy
While specific tumor growth inhibition (TGI) percentages from early solid tumor studies are not consistently reported in readily available literature, studies in leukemia xenograft models have shown significant tumor growth reduction and prolonged survival with combined sorafenib (B1663141) and obatoclax treatment. For solid tumors, studies have noted anti-tumor activity without significant weight loss in the animals. For example, in a hepatocellular carcinoma xenograft model, Obatoclax at 5 mg/kg administered intraperitoneally three times a week resulted in a noticeable suppression of tumor growth compared to the control group.
Experimental Protocols
-
Cell Implantation: Human solid tumor cells (e.g., 1.5 x 10^6 Hepa1-6 cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 2-3 mm in diameter). The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., 5 mg/kg, three times per week). The control group receives a vehicle control.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Animal weight is also monitored as a measure of toxicity.
Early Phase I Clinical Trials in Solid Tumors
Several Phase I clinical trials were conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), and preliminary anti-tumor activity of this compound in patients with advanced solid tumors, both as a single agent and in combination with chemotherapy.
Summary of Key Phase I Trial Findings
| Trial Design | Key Findings |
| Single-Agent, Dose-Escalation (GX001 & GX005) | Two studies evaluated 1-hour and 3-hour infusions. The 1-hour infusion was associated with dose-limiting central nervous system (CNS) toxicities at a low MTD of 1.25 mg/m². The 3-hour infusion was better tolerated, with an MTD of 20 mg/m². The most common toxicities were transient and reversible neurologic events (somnolence, dizziness, euphoric mood). Evidence of clinical activity was observed, including stable disease in some patients. |
| Combination with Topotecan (B1662842) | In patients with solid tumors for whom topotecan was an appropriate treatment, Obatoclax was administered in a 3-week cycle. The recommended phase II dose of Obatoclax was determined to be 14 mg/m² IV on days 1 and 3 in combination with topotecan. The most common toxicities related to Obatoclax were neurologic. Two patients with small-cell lung cancer (SCLC) achieved partial responses. |
Clinical Trial Protocol Overview (Example: Combination with Topotecan)
-
Patient Population: Patients with histologically or cytologically confirmed solid tumor malignancies for whom topotecan was considered an appropriate therapy.
-
Study Design: A phase I, open-label, 3+3 dose-escalation design.
-
Treatment Regimen: this compound administered as a 3-hour intravenous infusion on specified days of a 3-week cycle. Topotecan was given concurrently as an IV infusion on days 1-5 of each cycle.
-
Dose Escalation: The dose of Obatoclax was escalated in successive cohorts of patients to determine the MTD.
-
Assessments: Safety and tolerability were the primary endpoints. Preliminary anti-tumor activity was assessed using standard imaging criteria.
Conclusion
Early research on this compound established its role as a pan-Bcl-2 family inhibitor with a clear mechanism of action leading to apoptosis in solid tumor cells. In vitro studies demonstrated its cytotoxicity across a range of cancer cell lines, and in vivo xenograft models provided evidence of its anti-tumor activity. Phase I clinical trials in patients with advanced solid tumors established a manageable safety profile, with transient neurologic toxicities being the most common adverse events, and demonstrated preliminary signs of clinical activity. These foundational studies provided the basis for further investigation of Obatoclax in various oncologic settings, particularly in combination with other anti-cancer agents.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (obatoclax) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assays with Obatoclax Mesylate
For Researchers, Scientists, and Drug Development Professionals
Obatoclax Mesylate (GX15-070) is a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] As a BH3 mimetic, it targets multiple members of this family, including Bcl-2, Bcl-xL, and Mcl-1, to induce apoptosis in cancer cells.[1][3][4] Dysregulation of the Bcl-2 family is a common feature in various malignancies, contributing to therapeutic resistance. Therefore, assessing the in vitro efficacy of this compound is crucial for cancer research and drug development.
These application notes provide detailed protocols for determining the effect of this compound on cell viability using two common colorimetric and luminescent-based assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) | Assay Type |
| MOLM13 | Acute Myeloid Leukemia | 4 - 160 | 24, 48, 72 | MTT |
| MV-4-11 | Acute Myeloid Leukemia | 9 - 46 | 24, 48, 72 | MTT |
| Kasumi 1 | Acute Myeloid Leukemia | 8 - 845 | 24, 48, 72 | MTT |
| OCI-AML3 | Acute Myeloid Leukemia | 12 - 382 | 24, 48, 72 | MTT |
| KMS12PE | Multiple Myeloma | 52 - 1100 | 48 - 72 | MTT |
| KMS18 | Multiple Myeloma | 52 - 1100 | 48 - 72 | MTT |
| MY5 | Multiple Myeloma | 52 - 1100 | 48 - 72 | MTT |
| HCT116 | Colorectal Cancer | 25.85 | 72 | Not Specified |
| HT-29 | Colorectal Cancer | 40.69 | 72 | Not Specified |
| LoVo | Colorectal Cancer | 40.01 | 72 | Not Specified |
Data compiled from multiple sources.
Signaling Pathway
This compound Mechanism of Action
This compound functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1). In cancer cells, these proteins are often overexpressed and sequester pro-apoptotic proteins like Bak and Bax, preventing them from inducing programmed cell death. Obatoclax binds to the BH3-binding groove of the anti-apoptotic Bcl-2 proteins, displacing Bak and Bax. The released Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Experimental Workflow for Cell Viability Assays
The general workflow for assessing cell viability following treatment with this compound involves cell seeding, compound treatment, incubation, addition of a viability reagent, and signal measurement.
Caption: General experimental workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine cell viability by measuring the metabolic activity of cells, specifically the reduction of the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol (B130326) or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. The optimal cell density may vary between cell lines and should be determined empirically.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 5 mM in DMSO). Typical final concentrations for the dose-response curve may range from 0.003 µM to 3 µM.
-
Include a vehicle control (DMSO-treated) and a blank (medium only). The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Carefully remove the medium from the wells (for adherent cells) or add the diluted compound directly to the wells (for suspension cells). The final volume in each well should be 200 µL.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. For adherent cells, be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol utilizes the CellTiter-Glo® reagent to measure ATP levels, which is an indicator of metabolically active, viable cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into an opaque-walled multiwell plate in 100 µL (96-well) or 25 µL (384-well) of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of diluted compound to the wells. Include vehicle control and blank wells.
-
Incubate for the chosen duration (e.g., 24, 48, or 72 hours).
-
-
Reagent Preparation and Addition:
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Equilibrate the multiwell plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).
-
-
Signal Stabilization and Measurement:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from medium-only wells) from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
References
- 1. Facebook [cancer.gov]
- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 Values of Obatoclax Mesylate in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax Mesylate (GX15-070) is a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1] By mimicking the action of BH3-only proteins, Obatoclax binds to and neutralizes a broad spectrum of pro-survival Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, thereby promoting apoptosis in cancer cells.[2][3] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, along with a summary of reported IC50 values and an overview of its mechanism of action.
Data Presentation: IC50 Values of this compound
The following table summarizes the experimentally determined IC50 values of this compound in a range of cancer cell lines. These values demonstrate the compound's efficacy across different cancer types.
| Cancer Type | Cell Line | IC50 (nM) | Assay Duration | Reference |
| Colorectal Cancer | HCT116 | 25.85 | 72 hours | |
| Colorectal Cancer | HT-29 | 40.69 | 72 hours | |
| Colorectal Cancer | LoVo | 40.01 | 72 hours | |
| Multiple Myeloma | KMS12PE | 52 - 1100 (range) | 48-72 hours | |
| Multiple Myeloma | KMS18 | 52 - 1100 (range) | 48-72 hours | |
| Multiple Myeloma | MY5 | 52 - 1100 (range) | 48-72 hours | |
| Acute Myeloid Leukemia | MOLM13 | 4 - 160 (range) | 24-72 hours | |
| Acute Myeloid Leukemia | MV-4-11 | 9 - 46 (range) | 24-72 hours | |
| Acute Myeloid Leukemia | Kasumi 1 | 8 - 845 (range) | 24-72 hours | |
| Acute Myeloid Leukemia | OCI-AML3 | 12 - 382 (range) | 24-72 hours | |
| Bladder Cancer | T24 | 8 | Not Specified | |
| Bladder Cancer | TCCSuP | 40 | Not Specified | |
| Bladder Cancer | 5637 | 12 | Not Specified |
Mechanism of Action: Inhibition of Bcl-2 Family Proteins
This compound functions as a pan-Bcl-2 family inhibitor, targeting multiple anti-apoptotic proteins that are often overexpressed in cancer cells, contributing to therapeutic resistance. The primary mechanism involves the binding of Obatoclax to the BH3-binding groove of proteins like Bcl-2, Bcl-xL, and Mcl-1. This action prevents the sequestration of pro-apoptotic proteins such as Bak and Bax. Once liberated, Bak and Bax can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 value of this compound in adherent and suspension cancer cell lines using common cell viability assays.
Experimental Workflow for IC50 Determination
Protocol 1: IC50 Determination using MTT Assay
This protocol is adapted for both adherent and suspension cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in isopropanol (B130326) or DMSO)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and resuspend cells in complete medium. Seed 2 x 10⁴ cells per well in 100 µL of medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
For suspension cells, directly seed 2 x 10⁴ viable cells per well in 100 µL of medium into a 96-well plate.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Obatoclax stock solution in complete medium to achieve a range of final concentrations (e.g., 0.003 µM to 3 µM). Include a vehicle control (medium with DMSO).
-
Add 100 µL of the diluted Obatoclax solutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
For adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the medium.
-
Add 100-150 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: IC50 Determination using WST-8 Assay
This protocol offers a simpler and often more sensitive alternative to the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well flat-bottom microplates
-
WST-8 (e.g., Cell Counting Kit-8) reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in Protocol 1 for cell seeding.
-
-
Drug Preparation and Treatment:
-
Follow the same procedure as described in Protocol 1 for drug preparation and treatment.
-
-
Incubation:
-
Incubate the plate for the desired time points (24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
WST-8 Assay:
-
Add 10-20 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell type and density.
-
Gently mix the plate to ensure a homogeneous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value as described in Protocol 1.
-
Conclusion
This compound demonstrates significant cytotoxic activity across a variety of cancer cell lines by effectively targeting the Bcl-2 family of anti-apoptotic proteins. The protocols outlined in this document provide a standardized approach for determining the IC50 values of this compound, enabling researchers to reliably assess its potency and further investigate its therapeutic potential. Accurate and reproducible IC50 determination is a critical step in the preclinical evaluation of novel anticancer agents.
References
Application Notes and Protocols for Obatoclax Mesylate in Cell Culture
Introduction
Obatoclax Mesylate (also known as GX15-070) is a potent, small-molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By binding to the BH3-binding groove of proteins such as Bcl-2, Bcl-xL, and Mcl-1, this compound disrupts their ability to sequester pro-apoptotic proteins like Bak and Bim, thereby promoting apoptosis in cancer cells.[1][3] This mechanism of action makes it a valuable tool for investigating the role of apoptosis in various cancer models. These application notes provide detailed protocols for the solubilization and preparation of this compound in DMSO for use in cell culture experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available information.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 413.5 g/mol | [1][4] |
| Formula | C₂₀H₁₉N₃O · CH₄O₃S | [1] |
| Appearance | Crystalline solid | [4] |
| Storage | -20°C | [1][4][5] |
| Stability | ≥ 4 years (as solid) | [4] |
Table 2: Solubility in DMSO
| Solubility (mg/mL) | Solubility (mM) | Notes | Source |
| ≥20.7 | >10 | - | [1] |
| - | 50 | - | [5][6] |
| 11 | ~26.6 | - | [4] |
| 83 | ~200.73 | Use fresh, moisture-free DMSO. | [7] |
| 12.5 | ~30.23 | Ultrasonic may be needed. | [2] |
Table 3: Recommended Concentrations for Cell Culture
| Concentration Type | Range | Cell Lines | Source |
| Stock Solution | 5 mM - 10 mM | General Use | [7][8] |
| Working Concentration | 50 nM - 450 nM | Oral Cancer Cells | [2] |
| Working Concentration | 100 nM - 200 nM | General Cell Treatment | [1] |
| IC₅₀ | 31.7 nM | KARPAS-45 | [7] |
| IC₅₀ | 355 nM | SK-MEL-30 | [7] |
| IC₅₀ | 356 nM | NALM-6 | [7] |
| IC₅₀ | 25.85 nM - 40.69 nM | Colorectal Cancer Cells (HCT116, HT-29, LoVo) | [2] |
| IC₅₀ | 52 nM - 1100 nM | Multiple Myeloma (MM) cell lines | [7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required Volumes: To prepare a 10 mM stock solution, use the following calculation:
-
Volume of DMSO (µL) = (Mass of this compound (mg) / 413.5 g/mol ) * 100,000
-
-
Dissolution:
-
Aseptically add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Stock solutions are stable for several months at this temperature.[1]
-
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is recommended to perform an intermediate dilution. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in sterile DMSO or cell culture medium.
-
Final Dilution:
-
Determine the final desired working concentration for your experiment (e.g., 100 nM).
-
Calculate the volume of the stock or intermediate solution needed to achieve the final concentration in your total volume of cell culture medium. For example, to prepare 1 mL of 100 nM working solution from a 1 mM intermediate stock, add 0.1 µL of the 1 mM stock to 999.9 µL of cell culture medium.
-
Important: Add the this compound solution to the cell culture medium and mix immediately by gentle pipetting or swirling to ensure homogeneity and prevent precipitation. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment: Add the freshly prepared working solution to your cell cultures and incubate for the desired duration.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. tocris.com [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | BCL | Autophagy | Parasite | TargetMol [targetmol.com]
Application Notes and Protocols: Synergistic Antitumor Effects of Obatoclax Mesylate and Cisplatin Combination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and mechanistic insights into the combination therapy of Obatoclax Mesylate and cisplatin (B142131). The data presented herein, derived from preclinical studies, demonstrates the synergistic potential of this combination in various cancer models, offering a rationale for further investigation.
Introduction
This compound is a small molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1] By neutralizing these key survival proteins, Obatoclax promotes apoptosis in cancer cells. Cisplatin is a cornerstone of chemotherapy for numerous malignancies, exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers DNA damage responses and subsequent cell death.[2]
Preclinical evidence strongly suggests that combining Obatoclax with cisplatin results in synergistic antitumor activity.[3][4] This synergy is attributed to Obatoclax's ability to lower the apoptotic threshold, thereby enhancing the efficacy of cisplatin-induced DNA damage. This document outlines the experimental protocols to evaluate this synergy and summarizes the key quantitative findings.
Quantitative Data Summary
The synergistic effects of the Obatoclax and cisplatin combination have been quantified across various cancer cell lines. The following tables summarize key findings from in vitro studies.
Table 1: IC50 Values of Obatoclax in Cancer Cell Lines [5]
| Cell Line | Cancer Type | MTT Assay IC50 (nM) | Clonogenic Assay IC50 (nM) |
| T24 | Muscle Invasive Bladder Cancer | 20 | 45 |
| 5637 | Muscle Invasive Bladder Cancer | 28 | 75 |
| TCCSuP | Muscle Invasive Bladder Cancer | 70 | 90 |
| EC109 | Esophageal Cancer | 64 ± 6 | - |
| EC109/CDDP (Cisplatin-Resistant) | Esophageal Cancer | 56 ± 4 | - |
| HKESC-1 | Esophageal Cancer | 24 ± 1 | - |
| HKESC-1/cis (Cisplatin-Resistant) | Esophageal Cancer | 27 ± 2 | - |
Table 2: Synergistic Effects of Obatoclax and Cisplatin on Clonogenicity and Apoptosis
| Cell Line | Treatment | Decrease in Clonogenicity (%) | Apoptosis Rate (%) |
| T24 | Obatoclax (25 nM) | ~20-25 | - |
| Cisplatin (5 µM) | ~20 | - | |
| Obatoclax + Cisplatin | ~70 | - | |
| TCCSuP | Obatoclax (60 nM) | ~20-25 | - |
| Cisplatin (5 µM) | ~20 | - | |
| Obatoclax + Cisplatin | ~60 | - | |
| 5637 | Obatoclax (40 nM) | ~20-25 | 31.6 |
| Cisplatin (5 µM) | ~40 | 35.3 | |
| Obatoclax + Cisplatin | ~50 | 42.1 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of Obatoclax and cisplatin, alone and in combination, on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., T24, 5637, TCCSuP)
-
RPMI-1640 medium with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin
-
This compound
-
Cisplatin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Isopropanol (B130326) with 0.1 N HCl
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1,500-2,500 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Obatoclax, cisplatin, or the combination of both. Include a vehicle-treated control group.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Following incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., isopropanol with 0.1 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Clonogenic Assay
This assay evaluates the long-term effect of drug treatment on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates or 35-mm culture dishes
-
This compound
-
Cisplatin
-
Crystal violet staining solution (1% crystal violet, 0.5% glacial acetic acid in ethanol)
Procedure:
-
Plate cells in 35-mm culture dishes at a low density (e.g., 2,500-3,500 cells/dish) and allow them to attach for 24 hours.
-
Treat the cells with the desired concentrations of Obatoclax, cisplatin, or their combination.
-
Incubate the cells for 10 days, allowing colonies to form.
-
After 10 days, fix the colonies with the crystal violet solution.
-
Count the visible colonies (containing approximately 50 or more cells).
-
Calculate the surviving fraction for each treatment group relative to the control group.
Apoptosis Assay (Annexin V-FITC Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis following drug treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with Obatoclax, cisplatin, or the combination for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the signaling pathways affected by the drug combination.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., against Bcl-2, Bcl-xL, Cyclin D1, Cdk4/6, PARP, Cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Model
This protocol outlines the evaluation of the drug combination's efficacy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., SCID mice)
-
Cancer cell lines for injection
-
This compound
-
Cisplatin
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 2-6 x 10^6 cells) into the flank of the mice.
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment groups: vehicle control, Obatoclax alone, cisplatin alone, and the combination.
-
Administer the drugs according to the desired dosing schedule and route (e.g., intraperitoneal injection).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
The combination of Obatoclax and cisplatin impacts multiple signaling pathways to induce synergistic cancer cell death.
Caption: Signaling pathways affected by Obatoclax and Cisplatin.
Obatoclax inhibits the pro-survival Bcl-2 family proteins, leading to the promotion of apoptosis. Concurrently, cisplatin induces DNA damage, which also activates the apoptotic cascade. Studies have shown that Obatoclax can also decrease the expression of cell cycle regulators Cyclin D1 and Cdk4/6, contributing to cell cycle arrest. Furthermore, Obatoclax has been found to impair lysosomal function, leading to a blockage of the autophagic flux, which represents an alternative mechanism of cell death induction.
Caption: Experimental workflow for evaluating the drug combination.
The experimental workflow begins with the culture of cancer cells, followed by treatment with the individual drugs and their combination. A series of in vitro and in vivo assays are then performed to assess the effects on cell viability, long-term survival, apoptosis, protein expression, and tumor growth. The resulting data is then analyzed to determine the efficacy and synergy of the combination treatment.
References
- 1. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obatoclax, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Obatoclax, a BH3 Mimetic, Enhances Cisplatin-Induced Apoptosis and Decreases the Clonogenicity of Muscle Invasive Bladder Cancer Cells via Mechanisms That Involve the Inhibition of Pro-Survival Molecules as Well as Cell Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis with Annexin V Staining after Obatoclax Mesylate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] A key event in the early stages of apoptosis is the translocation of the phospholipid phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to serve as a sensitive probe for detecting apoptotic cells.[1]
This assay typically uses a dual-staining method with Annexin V and a vital dye such as Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic or necrotic cells that have lost membrane integrity. This allows for the differentiation and quantification of four distinct cell populations via flow cytometry:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late apoptotic or necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic cells (primary): Annexin V-negative and PI-positive (Annexin V-/PI+).
These application notes provide a detailed protocol for using Annexin V/PI staining to assess apoptosis induced by Obatoclax Mesylate, a potent anticancer agent.
Mechanism of Action: this compound-Induced Apoptosis
This compound is a synthetic small-molecule inhibitor that targets the Bcl-2 (B-cell lymphoma 2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1. In many cancer cells, these proteins are overexpressed, preventing apoptosis and promoting cell survival. Obatoclax functions as a BH3 mimetic, binding to the BH3 groove of these anti-apoptotic proteins. This action prevents them from sequestering the pro-apoptotic proteins Bax and Bak.
Once liberated, Bax and Bak can oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which triggers the formation of the apoptosome and subsequent activation of the caspase cascade, ultimately executing the apoptotic program.
Caption: Obatoclax inhibits Bcl-2 proteins, leading to Bax/Bak activation and apoptosis.
Experimental Protocols
This section details the methodology for treating cells with this compound and subsequently analyzing apoptosis using Annexin V/PI staining and flow cytometry.
-
Cell line of interest (e.g., hematological malignancy or solid tumor cell line)
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound (GX15-070)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer
Caption: Experimental workflow for Annexin V staining after Obatoclax treatment.
1. Cell Seeding and Treatment: a. Seed cells in appropriate culture vessels at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere and stabilize overnight (for adherent cells). c. Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve desired final concentrations (e.g., 50 nM to 1 µM). Include a vehicle-only control (DMSO concentration matched to the highest drug dose). d. Treat cells with varying concentrations of this compound and controls for a predetermined time (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Washing: a. Suspension cells: Transfer the cell suspension to centrifuge tubes. b. Adherent cells: Carefully collect the culture medium, which contains detached apoptotic cells. Wash the adherent layer with PBS, then detach the remaining cells using Trypsin-EDTA. Combine the collected medium and the detached cells. c. Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C. d. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
3. Annexin V and PI Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL. c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to each 100 µL of cell suspension. d. Gently vortex or flick the tube to mix and incubate for 15-20 minutes at room temperature in the dark. e. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer immediately, or within one hour, keeping samples on ice and protected from light. b. Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. c. For each sample, collect a minimum of 10,000 events. d. Create a dot plot of FITC (Annexin V) on the x-axis versus PI on the y-axis. e. Use the compensated single-stain controls to set up quadrants to differentiate the cell populations.
Data Presentation and Interpretation
The data obtained from the flow cytometer can be quantified and presented in a table to compare the effects of different concentrations of this compound. The percentage of cells in each quadrant represents the proportion of viable, early apoptotic, and late apoptotic/necrotic cells.
Table 1: Example of Quantitative Analysis of Apoptosis in a Cancer Cell Line Treated with this compound for 48 Hours
| Treatment Group | Concentration | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | 0 µM (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 | 6.3 ± 1.3 |
| Obatoclax | 100 nM | 75.4 ± 3.5 | 15.1 ± 1.9 | 7.3 ± 1.1 | 22.4 ± 3.0 |
| Obatoclax | 250 nM | 48.2 ± 4.0 | 28.9 ± 2.7 | 20.1 ± 2.2 | 49.0 ± 4.9 |
| Obatoclax | 500 nM | 21.7 ± 3.8 | 35.6 ± 3.1 | 40.5 ± 4.5 | 76.1 ± 7.6 |
Data are presented as mean ± standard deviation from a representative experiment (n=3). Total apoptotic cells are the sum of early and late apoptotic populations.
Interpretation: The example data in Table 1 illustrates a dose-dependent increase in both early and late apoptotic cell populations following treatment with this compound. This corresponds with a significant decrease in the viable cell population, confirming the pro-apoptotic activity of the compound.
Troubleshooting
-
High background staining in negative controls: May result from excessive centrifugation speeds or harsh vortexing, causing mechanical damage to cells. Ensure gentle handling.
-
Weak Annexin V signal: Could be due to insufficient Ca²⁺ in the binding buffer or analyzing samples too long after staining. Ensure proper buffer preparation and prompt analysis.
-
High PI staining in all samples: May indicate that the initial cell population was not healthy. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
References
Application Notes and Protocols for Western Blot Analysis of Bcl-2 Family Proteins Following Obatoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax is a small molecule, pan-Bcl-2 family inhibitor that has shown promise in preclinical and clinical studies for various malignancies. As a BH3 mimetic, its primary mechanism of action involves antagonizing anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2][3] This leads to the activation of pro-apoptotic effector proteins Bax and Bak, ultimately triggering the mitochondrial pathway of apoptosis.[2][4] Western blot analysis is a fundamental technique to elucidate the pharmacodynamic effects of Obatoclax on this critical cell survival pathway. These application notes provide a detailed protocol for the Western blot analysis of key Bcl-2 family proteins following Obatoclax treatment and summarize the expected quantitative changes in their expression levels.
Introduction to Obatoclax and the Bcl-2 Family
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. They are categorized into three main subfamilies: the anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1), the pro-apoptotic effector proteins (Bax and Bak), and the pro-apoptotic BH3-only proteins (e.g., Bim, Bid, Puma, Noxa). In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins is a key mechanism of survival and resistance to therapy.
Obatoclax (GX15-070) is an indole (B1671886) bipyrrole compound designed to mimic the action of BH3-only proteins. It binds to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering and inhibiting pro-apoptotic members. This leads to the oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation. Understanding the specific effects of Obatoclax on the expression and interactions of Bcl-2 family members is crucial for evaluating its therapeutic potential and identifying predictive biomarkers of response.
Quantitative Data Summary
The following table summarizes the typical quantitative changes observed in Bcl-2 family protein expression following Obatoclax treatment, as determined by Western blot analysis in various cancer cell lines. It is important to note that the magnitude of these changes can be cell line-dependent and influenced by the dose and duration of treatment.
| Protein | Typical Change in Expression after Obatoclax Treatment | Cell Line Examples | Notes |
| Anti-Apoptotic | |||
| Mcl-1 | Significant Decrease | U937, HL-60, MV4-11 (AML), 5637 (Urothelial) | Downregulation of Mcl-1 is a frequent and critical event in Obatoclax-induced apoptosis. |
| Bcl-2 | Decrease | HL-60 (AML) | A 1.5- to 2-fold decrease was observed in HL-60 cells after 48 to 72 hours of treatment. |
| Bcl-xL | No major change or slight decrease | U937 (AML), A549 (NSCLC) | Obatoclax shows a preference for inhibiting Mcl-1 over Bcl-xL in some contexts. Phosphorylation of Bcl-xL can also occur, inhibiting its function. |
| Pro-Apoptotic | |||
| Bax | No major change in total protein levels | U937 (AML), 5637 (Urothelial) | The key event is the activation and conformational change of Bax, rather than a change in its total expression. |
| Bak | No major change or slight decrease in total protein levels | U937 (AML), 5637 (Urothelial) | Similar to Bax, the focus is on Bak activation and its release from anti-apoptotic partners like Mcl-1. |
| Bim | Modest increase or no significant change | U937 (AML) | Obatoclax can cause the release of Bim from Mcl-1 and Bcl-2. |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the expression of Bcl-2 family proteins in cells treated with Obatoclax.
Cell Culture and Obatoclax Treatment
-
Cell Lines: Select appropriate cancer cell lines for the study. Examples include acute myeloid leukemia (AML) cell lines like U937 and HL-60, or other solid tumor cell lines known to be sensitive to Bcl-2 family inhibition.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Obatoclax Preparation: Prepare a stock solution of Obatoclax mesylate in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A typical concentration range for in vitro studies is 50 nM to 1 µM.
-
Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Treat cells with varying concentrations of Obatoclax or a vehicle control (DMSO) for different time points (e.g., 6, 24, 48 hours).
Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, harvest adherent cells by scraping or trypsinization. For suspension cells, collect by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Lyse the cell pellets in an ice-cold lysis buffer such as RIPA buffer or a CHAPS-based buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail to preserve protein integrity. A sample lysis buffer composition is: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5% sodium deoxycholate, 0.5% NP-40, and 0.5% SDS with protease inhibitors.
-
Lysate Preparation: Incubate the cell lysates on ice for 30 minutes with intermittent vortexing. Centrifuge the lysates at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the cleared supernatants using a standard protein assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, with bovine serum albumin (BSA) as a standard.
SDS-PAGE and Western Blotting
-
Sample Preparation: Dilute the protein lysates to equal concentrations with lysis buffer. Add SDS-PAGE loading buffer (e.g., Laemmli buffer) to the samples and boil for 5-10 minutes at 95-100°C to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer at 4°C is recommended for optimal transfer of a range of protein sizes.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution, such as 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST), to prevent non-specific antibody binding.
Antibody Incubation and Detection
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the Bcl-2 family proteins of interest (e.g., anti-Mcl-1, anti-Bcl-2, anti-Bcl-xL, anti-Bax, anti-Bak) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: After primary antibody incubation, wash the membrane three times for 5-10 minutes each with TBST to remove unbound antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the host species of the primary antibody. This incubation is typically for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
Data Analysis and Quantification
-
Densitometry: Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the target proteins to the corresponding loading control (e.g., β-actin) for each sample.
-
Relative Expression: Express the results as a fold change in protein expression relative to the vehicle-treated control.
Visualizations
Below are diagrams illustrating the signaling pathway of Obatoclax and a typical experimental workflow for Western blot analysis.
Caption: Obatoclax signaling pathway.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols for In Vivo Administration of Obatoclax Mesylate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate (GX15-070) is a small-molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. By binding to and inhibiting multiple members of this family, including Bcl-2, Bcl-xL, and Mcl-1, this compound promotes apoptosis in cancer cells, making it a compound of significant interest in preclinical and clinical research.[1] These application notes provide a comprehensive overview of the in vivo dosing and administration of this compound in mouse models, summarizing key quantitative data, and offering detailed experimental protocols and visualizations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the dosing regimens, administration routes, and vehicle formulations for this compound that have been reported in various in vivo mouse studies.
Table 1: In Vivo Dosing and Administration of this compound in Mouse Models
| Mouse Model | Tumor Type | Administration Route | Dosage | Dosing Schedule | Reference |
| SCID Mice | Human Cervical Carcinoma (C33A) | Intravenous | 0.5 mg/kg | Not Specified | [2] |
| Nude Mice (BALB/c) | Human Oral Squamous Cell Carcinoma | Intravenous | 1.15, 2.5, 5 mg/kg | Five consecutive days | [2] |
| C57BL/6 Mice | Murine Hepatocellular Carcinoma (Hepa1-6) | Intraperitoneal | 5 mg/kg | Three times per week | |
| NOD/SCID Mice | Human Multiple Myeloma | Intravenous | Not Specified | Daily for 10 days over a 14-day period | [3] |
| Tsc2+/- Eμ-myc Mice | Lymphoma | Not Specified | Not Specified | Not Specified |
Table 2: Vehicle Formulations for In Vivo Administration of this compound
| Administration Route | Vehicle Composition | Notes | Reference |
| Intravenous | 30% PEG400, 0.5% Tween 80, 5% Propylene Glycol in ddH₂O | The mixed solution should be used immediately for optimal results. | |
| Intraperitoneal | DMSO | Further dilution with saline or PBS is common for IP injections to minimize irritation. |
Table 3: Preclinical Toxicity and Pharmacokinetics of this compound (Human Data)
| Parameter | Value | Condition | Reference |
| MTD (Maximum Tolerated Dose) | 28 mg/m² | 3-hour infusion, every 3 weeks (in CLL patients) | [4] |
| Common Adverse Events | Neurologic (somnolence, euphoria, ataxia) | Infusion-related and transient | |
| Cmax (Peak Plasma Concentration) | Dose-proportional | Varied with infusion duration and dose | |
| AUC (Area Under the Curve) | Dose-proportional | Varied with infusion duration and dose |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound
1. Materials:
-
This compound powder
-
Vehicle components: PEG400, Tween 80, Propylene Glycol, sterile ddH₂O
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin (B600854) syringes with 28-30 gauge needles
-
Mouse restrainer
-
70% ethanol
2. Vehicle Preparation (Example): a. Prepare a stock solution of PEG400 (e.g., 100 mg/mL in ddH₂O). b. In a sterile microcentrifuge tube, combine the vehicle components in the following order, vortexing after each addition to ensure a clear solution:
- 300 µL of 100 mg/mL PEG400 stock solution
- 5 µL of Tween 80
- 50 µL of Propylene Glycol
- 645 µL of sterile ddH₂O to bring the final volume to 1 mL. c. This formulation is for a 1 mL working solution; scale the volumes as needed.
3. Drug Formulation: a. Weigh the required amount of this compound based on the desired final concentration and the dosing volume for the mice. b. Add the prepared vehicle to the this compound powder and vortex until the drug is completely dissolved. c. It is recommended to prepare the final drug formulation fresh on the day of injection.
4. Administration Procedure: a. Warm the drug solution to room temperature before injection. b. Secure the mouse in a restrainer, ensuring the tail is accessible. c. Gently warm the tail with a heat lamp or warm water to dilate the lateral tail veins. d. Disinfect the injection site on the tail with 70% ethanol. e. Carefully insert the needle into one of the lateral tail veins at a shallow angle. f. Slowly inject the calculated volume of the this compound solution. g. Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. h. Monitor the mouse for any immediate adverse reactions.
Protocol 2: Intraperitoneal (IP) Administration of this compound
1. Materials:
-
This compound powder
-
Vehicle: DMSO, sterile saline or PBS
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Tuberculin or insulin syringes with 25-27 gauge needles
-
70% ethanol
2. Drug Formulation: a. Dissolve the required amount of this compound in a minimal amount of DMSO to create a stock solution. b. For injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to minimize peritoneal irritation. c. Vortex the final solution to ensure it is well-mixed.
3. Administration Procedure: a. Weigh the mouse to determine the correct injection volume. b. Gently restrain the mouse by scruffing the neck and securing the tail. c. Tilt the mouse's head downwards to allow the abdominal organs to move cranially. d. Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol. e. Insert the needle at a 10-20 degree angle into the peritoneal cavity. f. Aspirate briefly to ensure the needle has not entered the bladder or intestines. g. Inject the solution smoothly and withdraw the needle. h. Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Obatoclax Mesylate Target Engagement in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various techniques to measure the target engagement of Obatoclax Mesylate in a cellular context. This compound is a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, which are crucial regulators of the intrinsic apoptosis pathway.[1][2][3][4][5] Verifying that a drug candidate directly interacts with its intended target within the complex cellular environment is a critical step in drug discovery and development.
Introduction to this compound and its Targets
This compound (also known as GX15-070) is a small molecule BH3 mimetic that binds to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b.[6] By occupying this groove, Obatoclax prevents the sequestration of pro-apoptotic proteins like Bim, Bid, and Puma, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[6] The ability to quantify the engagement of Obatoclax with its targets in cells is essential for understanding its mechanism of action, confirming its potency, and identifying potential biomarkers of response.
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of this compound with its targets and its effects on cancer cells.
| Parameter | Target/Cell Line | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Bcl-2 | 220 nM | Cell-free binding assay | [6] |
| Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, Bcl-b | ~1-7 µM | Cell-free binding assay | ||
| Cellular Potency (IC50) | MOLM13, MV-4-11, Kasumi 1, OCI-AML3 (AML cell lines) | 0.003 - 3 µM (24-72h) | Cell viability assay (MTT) | [3] |
| Hepa1-6 (Hepatocellular carcinoma) | 50 - 200 nM (24h) | Cell proliferation assay (CCK8) | [7] | |
| DLD-1, HCT 116, LoVo, WiDr (Colorectal cancer) | ~25 - 400 nM (48h) | Cell viability assay (MTS) | [5] | |
| AW8507, SCC029B (Oral squamous carcinoma) | ~400 nM (24-72h) | Cytotoxicity assay (SRB) | [8] |
Signaling Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. The balance between pro-survival and pro-apoptotic members determines the cell's fate. Obatoclax perturbs this balance by inhibiting the pro-survival proteins.
Experimental Protocols
Here we provide detailed protocols for several key techniques to measure this compound target engagement in cells.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein-Protein Interactions
This method is used to show that Obatoclax disrupts the interaction between anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) and pro-apoptotic proteins (e.g., Bim, Bak).
Materials:
-
Cell lines expressing target Bcl-2 family proteins
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., 1% CHAPS lysis buffer: 150 mM NaCl, 10 mM HEPES pH 7.4, 1% CHAPS, with protease inhibitors)
-
Primary antibodies: anti-Bcl-2, anti-Mcl-1, anti-Bim, anti-Bak
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer without protease inhibitors)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Reagents and equipment for SDS-PAGE and Western blotting
Protocol:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or vehicle for the indicated time (e.g., 4-24 hours).
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in ice-cold lysis buffer for 30 minutes on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Bcl-2 or anti-Mcl-1) or an isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold wash buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in elution buffer. Boil the samples for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the expected interacting partners (e.g., anti-Bim, anti-Bak).
Expected Outcome: In cells treated with Obatoclax, the amount of pro-apoptotic proteins (Bim, Bak) co-immunoprecipitated with anti-apoptotic proteins (Bcl-2, Mcl-1) should be significantly reduced compared to vehicle-treated cells, demonstrating that Obatoclax has disrupted this protein-protein interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
Materials:
-
Cell line of interest
-
This compound and vehicle control
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., liquid nitrogen, water bath)
-
Ultracentrifuge
-
Reagents and equipment for Western blotting (antibodies against Bcl-2, Bcl-xL, Mcl-1)
Protocol:
-
Cell Treatment: Treat cells with this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and normalize all samples. Analyze the levels of soluble target proteins (Bcl-2, Bcl-xL, Mcl-1) by Western blotting.
Expected Outcome: In the presence of Obatoclax, the target Bcl-2 family proteins should be more resistant to heat-induced aggregation. This will be observed as a shift in the melting curve, with more soluble protein detected at higher temperatures in the Obatoclax-treated samples compared to the vehicle control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another method to identify and validate drug targets based on the principle that drug binding can protect a protein from proteolysis.
Materials:
-
Cell lysate from the cell line of interest
-
This compound and vehicle control
-
Protease (e.g., Pronase, thermolysin)
-
Protease inhibitors
-
Reagents and equipment for SDS-PAGE and Western blotting (antibodies against Bcl-2, Bcl-xL, Mcl-1)
Protocol:
-
Cell Lysate Preparation: Prepare a total cell lysate using a suitable lysis buffer (e.g., M-PER or RIPA buffer) supplemented with protease inhibitors. Determine the protein concentration.
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or vehicle control for 1 hour at room temperature.
-
Proteolysis: Add a protease (e.g., Pronase at a 1:1000 protease-to-protein ratio) to each sample and incubate for a defined period (e.g., 10-30 minutes) at room temperature. The optimal protease concentration and incubation time should be determined empirically.
-
Stop Digestion: Stop the proteolytic reaction by adding a broad-spectrum protease inhibitor cocktail and placing the samples on ice.
-
Analysis: Analyze the samples by SDS-PAGE followed by Coomassie staining or Western blotting for the target Bcl-2 family proteins.
Expected Outcome: The binding of Obatoclax to its target proteins should confer protection from proteolytic degradation. Therefore, in the presence of Obatoclax, a higher amount of the intact target protein will be observed compared to the vehicle-treated control.
Fluorescence-Based Assays
a) Autofluorescence Microscopy for Subcellular Localization:
Obatoclax possesses intrinsic fluorescence, which can be leveraged to visualize its subcellular localization.[2][9]
Protocol:
-
Cell Culture and Treatment: Plate cells on glass-bottom dishes suitable for live-cell imaging. Treat the cells with this compound (e.g., 100-500 nM) for a desired time.
-
Live-Cell Imaging: Image the live cells using a confocal microscope. Obatoclax can be excited with a 488 nm laser and its emission can be detected in the green to red range (e.g., 500-650 nm).
-
Co-localization (Optional): To determine if Obatoclax co-localizes with specific organelles, cells can be co-stained with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) prior to imaging.
Expected Outcome: Studies have shown that Obatoclax tends to accumulate in lysosomes.[2][9] This can be observed as a punctate fluorescence pattern that co-localizes with a lysosomal marker.
b) Fluorescence Polarization (FP) Assay:
This is a competitive binding assay that can be used to quantify the binding of Obatoclax to purified Bcl-2 family proteins.
Protocol:
-
Reagents: Purified recombinant Bcl-2 family protein, a fluorescently labeled BH3 peptide (e.g., FITC-Bim), and this compound.
-
Assay Setup: In a microplate, combine the purified Bcl-2 protein and the fluorescently labeled BH3 peptide. This will result in a high fluorescence polarization signal due to the slow tumbling of the large protein-peptide complex.
-
Competition: Add increasing concentrations of this compound to the wells. If Obatoclax binds to the Bcl-2 protein, it will displace the fluorescently labeled BH3 peptide.
-
Measurement: The displaced, smaller fluorescent peptide will tumble more rapidly in solution, leading to a decrease in the fluorescence polarization signal. The IC50 value for the displacement can then be calculated.
Expected Outcome: A dose-dependent decrease in fluorescence polarization with increasing concentrations of Obatoclax will indicate its binding to the target protein and displacement of the BH3 peptide.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers to effectively measure the target engagement of this compound in a cellular context. From demonstrating the disruption of protein-protein interactions by Co-IP to confirming direct binding with CETSA and DARTS, and visualizing its subcellular localization through its intrinsic fluorescence, these methods are invaluable for the preclinical and clinical development of this and other targeted therapies. The selection of a particular method will depend on the specific research question, available resources, and the desired level of quantitative detail.
References
- 1. Bcl-2 - Wikipedia [en.wikipedia.org]
- 2. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obatoclax, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Obatoclax, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Obatoclax, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Autophagy in Colorectal Cancer Cells Using Obatoclax Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax Mesylate (GX15-070) is a small molecule inhibitor that targets all anti-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b.[1][2][3][4] As a BH3 mimetic, it disrupts the interaction between these anti-apoptotic proteins and pro-apoptotic proteins, thereby promoting cell death in cancer cells.[1] Beyond its pro-apoptotic effects, this compound has been demonstrated to be a potent inducer of autophagy, a cellular self-degradation process, in various cancer types, including colorectal cancer.
These application notes provide a comprehensive guide for researchers utilizing this compound to induce and study autophagy in colorectal cancer (CRC) cell lines. The document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound induces autophagy through a complex mechanism that can be both dependent and independent of the canonical Beclin-1 pathway. In some cellular contexts, Obatoclax-induced autophagy is dependent on the core autophagy-related protein Atg7 but can proceed independently of Beclin-1. One proposed mechanism involves the inhibition of the mTOR signaling pathway and the activation of p38 MAPK. Furthermore, Obatoclax can induce the expression of NOXA, which in turn displaces the pro-survival protein Mcl-1 from its complex with Beclin 1, liberating Beclin 1 to initiate autophagy.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various colorectal cancer cell lines.
Table 1: IC50 Values for Cell Proliferation Inhibition by this compound in Colorectal Cancer Cell Lines (72-hour treatment)
| Cell Line | IC50 (nM) |
| HCT116 | 25.85 |
| HT-29 | 40.69 |
| LoVo | 40.01 |
Table 2: Effective Concentrations of this compound for Inducing Cellular Effects in Colorectal Cancer Cell Lines
| Effect | Cell Line(s) | Concentration Range (nM) | Treatment Duration | Reference(s) |
| Reduction in cell number | HCT116, HT-29, LoVo | 50 - 200 | 24 - 72 hours | |
| Suppression of viability | DLD-1, HCT 116, LoVo, WiDr | 0 - 400 | 48 hours | |
| Induction of G1-phase arrest | HCT116, HT-29, LoVo | 50 - 200 | 24 hours | |
| Downregulation of Cyclin D1 | HCT116, HT-29, LoVo | 25 - 200 | 24 hours | |
| Induction of Autophagy | OSCC cells (as a reference) | 400 | 24 hours |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced autophagy in colorectal cancer cells are provided below.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, LoVo)
-
Complete growth medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29 and LoVo) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed colorectal cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-400 nM) to the wells. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for Autophagy Markers
This protocol is for detecting the expression levels of key autophagy-related proteins, such as LC3 and p62.
Materials:
-
Colorectal cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-LC3B (1:1000), anti-p62 (1:1000), anti-GAPDH (1:5000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Protocol 3: Flow Cytometry for Cell Cycle Analysis
This protocol is for analyzing the effect of this compound on the cell cycle distribution of colorectal cancer cells.
Materials:
-
Colorectal cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Caption: Signaling pathways of this compound-induced autophagy.
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for Evaluating the Synergy Between Obatoclax and Topotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the synergistic anti-cancer effects of Obatoclax, a pan-Bcl-2 family inhibitor, and Topotecan, a topoisomerase I inhibitor. The provided methodologies are intended to guide researchers in accurately quantifying drug interactions and understanding the underlying mechanisms of synergy.
Introduction
Obatoclax is an experimental drug that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By inhibiting these proteins, Obatoclax promotes apoptosis in cancer cells.[1] Topotecan is a chemotherapy agent that inhibits topoisomerase I, an enzyme crucial for DNA replication and repair.[3][4] This inhibition leads to DNA damage and subsequent activation of the apoptotic cascade. The combination of a Bcl-2 inhibitor with a DNA-damaging agent presents a rational therapeutic strategy, as inhibiting the anti-apoptotic defenses of cancer cells may enhance their sensitivity to chemotherapy-induced cell death. A phase I clinical trial has already explored the combination of Obatoclax and Topotecan in solid tumor malignancies, with a subsequent phase II trial in relapsed small cell lung cancer (SCLC), suggesting the clinical relevance of this combination.
This document outlines a comprehensive in vitro protocol to determine if Obatoclax and Topotecan act synergistically to inhibit the growth and induce apoptosis in cancer cells.
Materials and Methods
Cell Lines and Culture
Based on clinical trial data, Small Cell Lung Cancer (SCLC) is a relevant malignancy for this combination. The following human SCLC cell lines are recommended:
-
NCI-H82 (ATCC® HTB-175™): This cell line is a classic SCLC line that grows in suspension as aggregates.
-
DMS-114 (ATCC® CRL-2066™): This cell line is another well-characterized SCLC line.
Table 1: Cell Line Culture Conditions
| Cell Line | ATCC Number | Growth Medium | Culture Conditions |
| NCI-H82 | HTB-175 | RPMI-1640 medium (ATCC 30-2001) + 10% Fetal Bovine Serum (FBS) | 37°C, 5% CO2, suspension culture |
| DMS-114 | CRL-2066 | Waymouth's MB 752/1 medium + 10% FBS | 37°C, 5% CO2, adherent culture |
Reagents
-
Obatoclax Mesylate (GX15-070)
-
Topotecan Hydrochloride
-
Dimethyl Sulfoxide (DMSO, cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 Medium
-
Waymouth's MB 752/1 Medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
Experimental Protocols
The overall experimental workflow is depicted below:
References
- 1. Obatoclax, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling | MDPI [mdpi.com]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khazna.ku.ac.ae [khazna.ku.ac.ae]
Troubleshooting & Optimization
Technical Support Center: Overcoming Obatoclax Mesylate Resistance in AML Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obatoclax Mesylate in Acute Myeloid Leukemia (AML) cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing intrinsic resistance to Venetoclax (B612062) in our AML cell line. Can this compound be used to overcome this?
A1: Yes, this compound is a pan-Bcl-2 family inhibitor that can overcome resistance to BCL-2 selective inhibitors like Venetoclax.[1][2] Resistance to Venetoclax is often mediated by the overexpression of other anti-apoptotic proteins such as Mcl-1 and Bcl-xL.[2][3] Obatoclax targets not only Bcl-2 but also Mcl-1 and Bcl-xL, thereby circumventing this common resistance mechanism.[1] Studies have shown that Obatoclax reduces cell viability in AML cell lines that are resistant to Venetoclax.
Q2: What is the primary mechanism by which Obatoclax induces cell death in resistant AML cells?
A2: Obatoclax is a BH3 mimetic that binds to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Mcl-1. By neutralizing these pro-survival proteins, Obatoclax allows for the activation of pro-apoptotic proteins Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis. Its ability to inhibit Mcl-1 is particularly crucial for overcoming resistance observed with more selective Bcl-2 inhibitors.
Q3: Are there established IC50 values for Obatoclax in common AML cell lines?
A3: Yes, IC50 values for Obatoclax have been determined in several AML cell lines, demonstrating dose and time-dependent sensitivity. The values can vary based on the duration of exposure. Below is a summary of reported IC50 values.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results with Obatoclax treatment.
-
Potential Cause 1: Compound Integrity: Ensure the this compound stock solution is properly prepared, stored, and has not degraded. Confirm the final concentration in your experiments.
-
Potential Cause 2: Cell Health and Passage Number: Use AML cell lines at a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug responses. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Potential Cause 3: Assay Conditions: Standardize cell seeding density, drug incubation times, and the specific viability assay protocol (e.g., MTT, CellTiter-Glo®). Run appropriate vehicle controls (e.g., DMSO) to account for solvent effects.
Problem 2: Limited single-agent efficacy of Obatoclax in our AML model.
-
Potential Cause 1: High Expression of Other Survival Factors: While Obatoclax is a pan-Bcl-2 inhibitor, resistance can still emerge through other signaling pathways. Consider investigating the activation of pathways like PI3K/AKT or MAPK, which can promote cell survival.
-
Troubleshooting Strategy 1: Combination Therapy: Obatoclax has shown synergistic effects when combined with other anti-leukemic agents. Consider co-treatment with standard chemotherapy drugs like cytarabine (B982) (AraC) or other targeted agents. For instance, combining Obatoclax with the multi-kinase inhibitor Sorafenib has been shown to enhance apoptosis in AML cells.
-
Troubleshooting Strategy 2: Assess for Autophagy: Obatoclax can induce autophagy, which may act as a cytoprotective mechanism in some contexts. Co-treatment with an autophagy inhibitor could potentially enhance Obatoclax-induced apoptosis.
Quantitative Data Summary
Table 1: IC50 Values of Obatoclax in AML Cell Lines
| Cell Line | 24h Exposure (nM) | 48h Exposure (nM) | 72h Exposure (nM) |
| MOLM13 | 160 | 6 | 4 |
| MV-4-11 | 46 | 17 | 6 |
| Kasumi 1 | 845 | 329 | 8 |
| OCI-AML3 | 382 | 29 | 12 |
Data extracted from a study by Konig et al.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate AML cells in a 96-well plate at a density of 2 x 10^4 viable cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: Add varying concentrations of this compound (e.g., 0.003 µM to 3 µM) or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 values using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Cell Treatment: Treat AML cells with this compound, a combination therapy, or vehicle control for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) or 7-AAD according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI/7-AAD negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Visualizations
Caption: Mechanism of Obatoclax-induced apoptosis in AML.
Caption: Experimental workflow for overcoming Obatoclax resistance.
References
- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX | Hematology, Transfusion and Cell Therapy [htct.com.br]
Technical Support Center: Managing Off-Target Neurological Effects of Obatoclax Mesylate In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target neurological effects of Obatoclax Mesylate (also known as GX15-070) in in vivo experiments.
FAQs: Understanding Neurological Effects of Obatoclax
Q1: What are the most common off-target neurological effects observed with this compound in in vivo studies?
A1: Based on extensive clinical trial data and notes from preclinical toxicology studies, the most frequently reported neurological effects are transient and infusion-related. These include somnolence (drowsiness), ataxia (impaired coordination and balance), mood alterations (such as euphoria or depression), speech impairment, and cognitive disturbances.[1][2] In preclinical animal studies, these effects are generally described as reduced activity, uncoordinated movements, tremors, and somnolence.[3]
Q2: Are these neurological effects truly "off-target"?
A2: While often referred to as off-target, evidence suggests the neurological symptoms may be an "on-target" effect of Obatoclax. The drug is a pan-Bcl-2 inhibitor, which includes the inhibition of Bcl-xL. Bcl-xL is highly expressed in neurons in the central nervous system (CNS) and plays a crucial role in synaptic function and plasticity.[2] Therefore, the observed CNS effects are likely a direct consequence of inhibiting Bcl-xL's function in the brain.
Q3: At what point during my experiment should I expect to see these effects?
A3: In human clinical trials, neurological adverse events typically begin within 15 to 30 minutes of starting the infusion and resolve within one to two hours after the infusion is complete.[1] Researchers using animal models should therefore anticipate acute, transient neurological signs that are closely correlated with the administration and circulation of the compound.
Q4: What is the proposed mechanism for these neurological effects?
A4: The proposed mechanism centers on the inhibition of Bcl-xL at the synapse. Bcl-xL is integral to maintaining mitochondrial bioenergetics, regulating calcium homeostasis, and ensuring the efficient recycling of synaptic vesicles. By inhibiting Bcl-xL, Obatoclax likely disrupts these processes, leading to altered synaptic transmission and the observed neurological symptoms.
Signaling Pathway
Caption: Mechanism of Obatoclax-induced neurological effects via Bcl-xL inhibition.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action / Troubleshooting Step |
| Severe Ataxia or Sedation in Animal Models | Dose is too high or administration is too rapid. | 1. Reduce the Dose: Lower the administered dose in subsequent experiments. 2. Decrease Infusion Rate: If using intravenous administration, prolong the infusion time. Clinical studies show a 3-hour infusion is better tolerated than a 1-hour infusion.[3] 3. Fractionate the Dose: If experimentally feasible, consider administering the total daily dose in two or more smaller doses. |
| High Variability in Behavioral Readouts | Transient nature of the neurological effects. | 1. Standardize Timing: Conduct all behavioral assessments at a fixed time point relative to drug administration to capture the peak effect consistently. 2. Acclimatize Animals: Ensure animals are properly acclimatized to the testing environment to reduce stress-induced variability. 3. Increase Sample Size: A larger cohort may be necessary to achieve statistical power when dealing with transient effects. |
| Unexpected Mortality at High Doses | Dose exceeds the Maximum Tolerated Dose (MTD), leading to severe, dose-limiting toxicities. | 1. Perform a Dose-Ranging Study: Conduct a preliminary experiment with a small number of animals to establish the MTD for your specific animal strain and administration route. 2. Monitor Animal Health Closely: Implement a rigorous monitoring schedule for signs of distress, especially in the first few hours post-administration. |
| Difficulty Separating Neurological Effects from Desired Therapeutic Effects | The on-target nature of CNS effects may overlap with the intended experimental endpoint (e.g., in neuroblastoma models). | 1. Establish a Therapeutic Window: Carefully titrate the dose to find a concentration that achieves the desired therapeutic effect with manageable, transient neurological side effects. 2. Use Multiple Behavioral Tests: Employ a battery of tests to characterize the neurological phenotype more comprehensively. This can help distinguish general sedation from specific effects like ataxia. |
Quantitative Data Summary
Table 1: Incidence of Common Neurological Adverse Events (AEs) in Humans (Data compiled from a Phase I study of Obatoclax plus Topotecan)[1]
| Neurological Adverse Event | Incidence (All Grades) | Grade 3 Incidence |
| Ataxia | 33% | Seen in 1 of 5 patients at 20 mg/m² |
| Mood Alteration | 18% | Seen in 1 of 5 patients at 20 mg/m² |
| Somnolence | 19% | Seen in 1 of 5 patients at 20 mg/m² |
| Speech Impairment | Not specified | Seen in 1 of 5 patients at 20 mg/m² |
| Cognitive Disturbance | Not specified | 0% |
Table 2: Dose-Limiting Neurological Toxicities in Human Clinical Trials
| Study Population | Infusion Duration | Dose Level | Dose-Limiting Toxicity (DLT) | MTD Established | Reference |
| Advanced Solid Tumors | 1 hour | 1.25 mg/m² | Infusional CNS events | 1.25 mg/m² | [3] |
| Advanced Solid Tumors | 3 hours | 20 mg/m² | Neurologic (not specified) | 20 mg/m² | [3] |
| Advanced CLL | 3 hours | 28 mg/m² | Somnolence, Ataxia, Confusion | 28 mg/m² | [2] |
| Solid Tumors | 3 hours | 20 mg/m² | Somnolence, Speech Impairment, Mood Alteration, Ataxia | 20 mg/m² | [1] |
Experimental Protocols
Protocol 1: Assessment of Motor Coordination (Rotarod Test)
This protocol is designed to assess ataxia and impaired motor coordination, which are known effects of Obatoclax.
Objective: To quantify the effect of this compound on motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus for mice or rats.
-
Test animals (mice or rats).
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
-
Timer.
Methodology:
-
Acclimatization: For 2-3 days prior to the experiment, train the animals on the rotarod to establish a stable baseline performance.
-
Place the animal on the rod at a low, constant speed (e.g., 4-5 RPM) for 60-120 seconds.
-
Repeat this 2-3 times per day.
-
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each animal. Use an accelerating rod protocol (e.g., accelerating from 4 to 40 RPM over 300 seconds). Perform 2-3 trials and average the results.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
Post-Dosing Assessment: At a predetermined time point corresponding to the expected peak plasma concentration (e.g., 15-30 minutes post-administration), place the animal back on the rotarod and repeat the accelerating rod test.
-
Data Collection: Record the latency to fall from the rod for each animal. If an animal clings to the rod for a full rotation without walking, this should also be counted as a fall.
-
Analysis: Compare the post-dosing latency to fall between the Obatoclax-treated group and the vehicle control group. A significant decrease in latency indicates impaired motor coordination.
Protocol 2: Assessment of Locomotor Activity (Open Field Test)
This protocol assesses general activity levels and can detect sedation or hyperactivity.
Objective: To measure changes in spontaneous locomotor activity and exploratory behavior following Obatoclax administration.
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video camera and tracking software.
-
Test animals.
-
This compound solution and vehicle control.
Methodology:
-
Habituation: Habituate the animals to the testing room for at least 60 minutes before the test begins.
-
Drug Administration: Administer this compound or vehicle control.
-
Test Procedure: At the selected time point post-administration, place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity using the video camera and tracking software for a set duration (e.g., 10-15 minutes). Key parameters to measure include:
-
Total Distance Traveled: An indicator of overall locomotor activity.
-
Time Spent in Center vs. Periphery: Can be an indicator of anxiety-like behavior.
-
Rearing Frequency: A measure of exploratory behavior.
-
Time Immobile: An indicator of sedation.
-
-
Analysis: Compare the measured parameters between the drug-treated and vehicle control groups. A significant decrease in distance traveled and an increase in immobility time would suggest sedation.
Experimental Workflow & Troubleshooting Logic
Caption: Workflow for identifying and troubleshooting neurological effects.
References
- 1. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Dose Finding Studies of Obatoclax (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Obatoclax Mesylate for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Obatoclax Mesylate in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins.[1] It functions as a "BH3 mimetic," binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][3] This prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, and subsequent apoptosis.[1][4][5] Some studies also suggest that Obatoclax can induce autophagy-dependent cell death.[2][3]
Q2: What is the recommended starting concentration for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the duration of exposure. As a general starting point, a dose-response experiment is recommended. Based on published data, effective concentrations typically range from the low nanomolar to the low micromolar range.[2][6][7][8][9][10] For initial experiments, a broad range of concentrations (e.g., 10 nM to 10 µM) is advised to determine the IC50 value for your specific cell model.
Q3: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6][10] For example, a 5 mM stock solution in DMSO is commonly used.[6] Stock solutions should be stored at -20°C.[10] When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q4: How long should I expose my cells to this compound?
The duration of exposure can significantly impact the observed effects. Studies have reported various incubation times, ranging from 24 to 96 hours.[2] Time-course experiments are recommended to determine the optimal exposure time for your desired endpoint (e.g., apoptosis, cell viability reduction). Some studies suggest that prolonged exposure (72-96 hours) may be necessary to observe maximal effects on cell viability in certain cell lines.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observed effect on cell viability | Suboptimal concentration: The concentration may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM) to determine the IC50. |
| Insufficient exposure time: The incubation period may be too short. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance mechanisms (e.g., high expression of specific anti-apoptotic proteins). | Consider using Obatoclax in combination with other therapeutic agents, as synergy has been reported.[8][11] | |
| Precipitation of the compound in culture medium | Poor solubility: this compound has poor aqueous solubility.[12] | Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells (typically ≤ 0.1%). Prepare fresh dilutions from the DMSO stock for each experiment. Briefly vortex the diluted solution before adding it to the cell culture. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect cellular response. | Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. |
| Compound degradation: Improper storage of the stock solution can lead to reduced activity. | Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. | |
| High background toxicity in control wells | DMSO toxicity: The concentration of the vehicle (DMSO) may be too high. | Prepare a vehicle control with the same final DMSO concentration as your highest Obatoclax concentration. Ensure the final DMSO concentration does not exceed 0.1-0.5%, depending on your cell line's sensitivity. |
| Off-target effects observed | Non-specific activity: At higher concentrations, small molecules can exhibit off-target effects.[13][14] | Use the lowest effective concentration determined from your dose-response studies. If off-target effects are suspected, consider using a structurally different pan-Bcl-2 inhibitor as a control to confirm that the observed phenotype is due to Bcl-2 family inhibition. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 |
| HCT116 | Colorectal Cancer | 72 | 25.85 nM[2][3] |
| HT-29 | Colorectal Cancer | 72 | 40.69 nM[2][3] |
| LoVo | Colorectal Cancer | 72 | 40.01 nM[2][3] |
| MOLM13 | Acute Myeloid Leukemia | 72 | 0.004–0.16 µM[9] |
| MV-4-11 | Acute Myeloid Leukemia | 72 | 0.009–0.046 µM[7][9] |
| Kasumi 1 | Acute Myeloid Leukemia | 72 | 0.008–0.845 µM[7][9] |
| OCI-AML3 | Acute Myeloid Leukemia | 72 | 0.012–0.382 µM[7][9] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 48-72 | 52 to 1100 nM[6] |
| SCLC Cell Lines | Small Cell Lung Cancer | 96 | 0.08 to 1.04 µM |
| HL-60 | Leukemia | 48 | ~10-fold higher than MOLT-4[10] |
| MOLT-4 | Leukemia | 48 | Lowest IC50 among tested leukemia lines[10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.[7]
-
Treatment: After allowing cells to adhere overnight, treat them with a serial dilution of this compound (e.g., 0.003 µM to 3 µM) or vehicle control (DMSO).[7]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add 5 µg/mL of methylthiazolyltetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Stop the reaction by adding 100 µL of 0.1 N HCl in isopropanol (B130326) to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the determined optimal time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for optimizing Obatoclax concentration.
Caption: Troubleshooting decision tree for Obatoclax experiments.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor solubility of Obatoclax Mesylate in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Obatoclax Mesylate, focusing on its challenging solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic small molecule characterized by poor solubility in aqueous solutions.[1][2] It is practically insoluble in water.[3] However, it exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent in ethanol.[3]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Direct dissolution of this compound in aqueous buffers like PBS or saline will likely result in precipitation or a non-homogenous suspension. This is due to the compound's inherent hydrophobicity. To achieve a clear aqueous working solution, a stock solution in an organic solvent (typically DMSO) must first be prepared, followed by serial dilution in culture medium or a co-solvent system for in vivo studies.
Q3: Can I heat or sonicate my solution to improve solubility?
A3: Yes, gentle warming (e.g., at 37°C for 10 minutes) and/or sonication can be employed to aid in the dissolution of this compound, especially when preparing stock solutions or if precipitation occurs during the preparation of working solutions.[4]
Q4: What is the recommended storage condition for this compound solutions?
A4: this compound powder is typically stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. It is advisable to prepare fresh working solutions for daily use, particularly for in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions.
Issue 1: Precipitation occurs when diluting the DMSO stock solution in an aqueous medium.
-
Cause: The concentration of this compound in the final aqueous solution is too high, exceeding its solubility limit. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Solution:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous medium. Instead, perform a stepwise dilution. For cell culture, you can first dilute the DMSO stock in a small volume of pre-warmed (37°C) culture medium and then add this intermediate dilution to the final volume.
-
Lower Final Concentration: Re-evaluate the required final concentration. It may be necessary to work at a lower concentration if solubility issues persist.
-
Increase DMSO Concentration (for in vitro assays): For cell-based assays, ensure the final DMSO concentration is kept below a level toxic to the cells (generally <0.5%). However, a slight increase within this limit might aid solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue 2: The prepared solution for in vivo administration is cloudy or contains precipitates.
-
Cause: The formulation is not suitable for maintaining this compound in solution at the desired concentration.
-
Solution:
-
Utilize a Co-solvent System: For in vivo studies, a co-solvent system is essential. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. The order of addition of these solvents is critical.
-
Optimize the Formulation: The ratios of the co-solvents may need to be optimized for your specific concentration and animal model. Refer to the detailed experimental protocols below for recommended starting formulations.
-
Fresh Preparation: Always prepare the in vivo formulation fresh on the day of use.
-
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 83 | 200.73 | |
| Ethanol | 2 | 4.83 | |
| Water | Insoluble | - |
Table 2: Example Formulations for In Vivo Studies
| Formulation Components (v/v) | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.83 mg/mL | |
| 30% PEG400, 0.5% Tween 80, 5% Propylene Glycol, in ddH₂O | 30 mg/mL |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to a 1 mg vial of this compound (MW: 413.49 g/mol ), add 241.8 µL of DMSO.
-
Vortex the solution thoroughly. If necessary, gently warm the vial at 37°C for 10 minutes or sonicate in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Preparation of Working Solution for Cell Culture
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock solution to 1 mL of culture medium.
-
Mix gently by pipetting up and down.
-
Ensure the final concentration of DMSO in the culture medium is below the tolerance level of your cell line (typically <0.5%).
-
Use the prepared working solution immediately.
Protocol 3: Preparation of Formulation for In Vivo Administration
This protocol is an example for preparing a clear solution for injection.
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Sequentially add the co-solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add 4 volumes of PEG300 for every 1 volume of DMSO stock. Mix until clear.
-
Add 0.5 volumes of Tween-80. Mix until clear.
-
Add 4.5 volumes of saline to reach the final desired volume. Mix until clear.
-
-
The final composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Visually inspect the final formulation for clarity. If any precipitation or cloudiness is observed, gentle warming and sonication may be attempted. However, a persistent precipitate indicates that the concentration may be too high for this formulation.
-
Administer the freshly prepared formulation to the animals.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Technical Support Center: Mitigating Obatoclax Mesylate-Induced Neurotoxicity in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Obatoclax Mesylate in preclinical models. The information provided aims to help mitigate and manage the neurotoxic side effects of this pan-Bcl-2 inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Severity of Neurotoxicity in In Vivo Models
Problem: Researchers observe severe and acute neurotoxic symptoms (e.g., profound somnolence, ataxia, seizures) in animal models at planned doses, leading to premature termination of experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Peak Plasma Concentration | Modify the administration route and infusion rate. Clinical data suggests that prolonging the infusion time can reduce the severity of neurotoxicity.[1][2] Instead of a bolus intravenous (IV) injection, consider a slower IV infusion over 1 to 3 hours. For rodent models where prolonged IV infusion is challenging, consider intraperitoneal (IP) or subcutaneous (SC) administration to slow absorption and reduce Cmax. Previous studies have also utilized intramuscular (IM) injections to resolve neurotoxicity seen with IV administration. | A reduction in the incidence and severity of acute neurotoxic events, allowing for the administration of the desired cumulative dose. |
| Vehicle-Induced Toxicity | Evaluate the tolerability of the vehicle alone in a control group of animals. Some solvents used to dissolve hydrophobic compounds like Obatoclax can have their own neurotoxic effects. | Determine if the observed neurotoxicity is solely due to Obatoclax or is exacerbated by the vehicle. If the vehicle is problematic, explore alternative, well-tolerated formulations. |
| Strain or Species Sensitivity | Review literature for known sensitivities of the chosen animal strain or species to neurotoxic agents. If possible, conduct a pilot study with a small number of animals from different strains to identify a more resilient one. | Selection of a more appropriate animal model that can tolerate the therapeutic window of Obatoclax. |
| Inappropriate Dose Conversion | Re-calculate the dose conversion from in vitro IC50 values or human clinical doses to the animal model, ensuring the use of appropriate allometric scaling factors. | Administration of a more clinically relevant and tolerable dose to the animal models. |
Experimental Workflow for Optimizing In Vivo Administration
Caption: Workflow for troubleshooting severe in vivo neurotoxicity.
Issue 2: Inconsistent or Non-Reproducible Results in In Vitro Neurotoxicity Assays
Problem: Researchers experience high variability in in vitro neurotoxicity assays (e.g., neurite outgrowth, cell viability) when treating neuronal cell cultures with Obatoclax.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility and Stability | This compound is hydrophobic.[3] Ensure complete solubilization in the initial stock solution (e.g., using DMSO) and appropriate dilution in culture media to avoid precipitation. Prepare fresh dilutions for each experiment. Visually inspect for precipitates under a microscope. | Consistent and accurate concentrations of Obatoclax in the culture medium, leading to more reproducible results. |
| Cell Culture Health and Density | Maintain a consistent cell seeding density and ensure cultures are healthy and in the logarithmic growth phase before treatment. Stressed or overly confluent cultures can be more susceptible to toxicity, increasing variability. | Reduced baseline variability in cell viability and morphology, allowing for a clearer assessment of Obatoclax-induced effects. |
| Assay Endpoint and Timing | The mechanism of Obatoclax-induced cell death can involve both apoptosis and autophagy, which may have different time courses.[4][5] Conduct a time-course experiment to determine the optimal endpoint for assessing neurotoxicity (e.g., 24, 48, 72 hours). | Identification of the most robust time point to measure the desired neurotoxic endpoint, improving consistency. |
| Inappropriate Assay Selection | Consider the specific question being asked. For subtle neurotoxicity, a neurite outgrowth assay may be more sensitive than a simple cell viability assay. For functional deficits, a microelectrode array (MEA) could provide more relevant data. | Selection of an assay that is best suited to the specific type of neurotoxicity being investigated, yielding more meaningful and reproducible data. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced neurotoxicity?
A1: The exact mechanism is not fully elucidated, but it is thought to be an "on-target" effect related to the inhibition of Bcl-2 family proteins, which are also involved in neuronal survival and function. The transient nature of the clinically observed neurotoxicity (somnolence, ataxia, euphoria) suggests a functional rather than a degenerative effect at therapeutic doses.
Signaling Pathway of Obatoclax's Primary Action
Caption: Obatoclax's mechanism of inducing apoptosis.
Q2: What are the key preclinical models for studying Obatoclax-induced neurotoxicity?
A2:
-
In Vitro:
-
Primary dorsal root ganglion (DRG) neurons are useful for assessing peripheral neurotoxicity.
-
Neuronal cell lines (e.g., SH-SY5Y, PC12) can be used for initial screening of neurotoxic effects.
-
3D neuronal organoids or spheroids can provide a more complex and physiologically relevant model.
-
-
In Vivo:
-
Rodent models (mice and rats) are commonly used.
-
Behavioral tests are crucial for assessing functional neurotoxicity. These include the open field test (for general locomotor activity), the rotarod test (for motor coordination and balance), and tests for sensory deficits like the von Frey test (for mechanical allodynia) and the hot plate test (for thermal sensitivity).
-
Q3: What are some promising strategies to mitigate Obatoclax-induced neurotoxicity in a preclinical setting?
A3:
-
Formulation-Based Strategies:
-
Liposomal Encapsulation: Encapsulating Obatoclax in liposomes can alter its pharmacokinetic profile, potentially reducing peak plasma concentrations and neuronal exposure.
-
Nanoparticle Delivery: Similar to liposomes, biodegradable nanoparticles can be used to control the release of Obatoclax and potentially target it away from neuronal tissues.
-
-
Co-administration of Neuroprotective Agents:
-
Investigating the co-administration of agents with known neuroprotective properties could counteract the toxic effects of Obatoclax. While specific agents have not been extensively studied with Obatoclax, candidates could include antioxidants, anti-inflammatory agents, or compounds that support mitochondrial function.
-
-
Dosing and Schedule Modification:
-
As demonstrated in clinical trials, extending the infusion duration from 1 hour to 3 hours or longer significantly improves the tolerability of Obatoclax. This principle can be applied in preclinical models through the use of infusion pumps or by adjusting the administration route.
-
Logical Flow for Developing a Mitigation Strategy
Caption: A logical approach to developing neurotoxicity mitigation strategies.
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay
-
Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12 cells differentiated with Nerve Growth Factor) on plates pre-coated with an appropriate extracellular matrix protein (e.g., poly-L-lysine, laminin).
-
Treatment: After allowing the cells to adhere and extend neurites (typically 24-48 hours), treat the cultures with a dose range of this compound, the mitigated formulation (e.g., liposomal Obatoclax), or Obatoclax in combination with a neuroprotective agent. Include vehicle controls for each condition.
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).
-
Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin to visualize the neurites. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify parameters such as the number of neurites per cell, the average neurite length, and the number of branch points.
-
Data Interpretation: Compare the neurite outgrowth parameters between the different treatment groups. A successful mitigation strategy will show significantly less reduction in neurite length and complexity compared to Obatoclax alone.
Protocol 2: In Vivo Rodent Behavioral Assessment (Rotarod Test)
-
Animal Acclimation and Training: Acclimate mice or rats to the testing room and handle them for several days before the experiment. Train the animals on the rotarod apparatus at a fixed or accelerating speed for 2-3 consecutive days until they achieve a stable baseline performance (i.e., consistent latency to fall).
-
Treatment Administration: Administer this compound via the chosen route (e.g., slow IV infusion), a mitigated formulation, or Obatoclax with a co-administered neuroprotective agent. Include a vehicle control group.
-
Behavioral Testing: At various time points post-administration (e.g., 1, 4, 24, and 48 hours), place the animals on the rotarod and record the latency to fall. The timing should be chosen to capture the expected peak of neurotoxic effects.
-
Data Analysis: Analyze the latency to fall for each group at each time point. Statistical analysis (e.g., ANOVA) should be used to compare the performance of the different treatment groups.
-
Histopathological Follow-up: At the end of the behavioral study, animals can be euthanized, and brain and peripheral nerve tissues can be collected for histopathological analysis to assess for any neuronal damage.
Quantitative Data Summary
The following tables summarize clinical data that can inform preclinical experimental design.
Table 1: Infusion Duration and Maximum Tolerated Dose (MTD) of Single-Agent Obatoclax
| Infusion Duration | MTD | Patient Population | Reference |
| 1-hour | 1.25 mg/m² | Solid tumors or lymphoma | |
| 3-hour | 20 mg/m² | Solid tumors or lymphoma | |
| 3-hour | 28 mg/m² | Advanced Chronic Lymphocytic Leukemia |
Table 2: Dose-Limiting Neurologic Toxicities of Obatoclax in Combination Therapy
| Obatoclax Dose and Schedule | Combination Agents | Dose-Limiting Toxicities | Reference |
| 20 mg/m² (3-hour infusion) | Topotecan | Grade 3 somnolence, speech impairment, ataxia, mood disturbance | |
| 30 mg/day (3-hour infusion on days 1-3) | Carboplatin and Etoposide | Somnolence, euphoria, disorientation |
References
- 1. Phase I Dose Finding Studies of Obatoclax (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose finding studies of obatoclax (GX15-070), a small molecule pan-BCL-2 family antagonist, in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obatoclax (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the therapeutic index of Obatoclax Mesylate
Welcome to the technical support center for Obatoclax Mesylate. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments aimed at improving the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small-molecule inhibitor that targets the B-cell lymphoma 2 (Bcl-2) family of proteins[1]. As a pan-Bcl-2 family inhibitor, it binds to and neutralizes multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1[1][2]. By preventing these proteins from sequestering the pro-apoptotic proteins Bax and Bak, Obatoclax promotes the activation of the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells that overexpress these anti-apoptotic proteins[1][3]. Preclinical studies have shown that this can trigger cell death, cell cycle arrest, and death-promoting autophagy.
Q2: What are the main challenges and dose-limiting toxicities associated with this compound in clinical use?
The primary challenges with this compound are its poor aqueous solubility and its significant side effects, which limit its therapeutic window. The most common dose-limiting toxicities are neurological, including transient and reversible symptoms such as somnolence, ataxia (impaired coordination), confusion, mood alterations, and euphoria. These central nervous system (CNS) effects are often infusion-related and are considered on-target effects, as Bcl-family proteins can play a role in synaptic function. Other reported adverse events include neutropenia, fatigue, and dyspnea.
Q3: What are the leading strategies to improve the therapeutic index of this compound?
The two main strategies being investigated to improve the therapeutic index are:
-
Nanoparticle-Based Drug Delivery: Encapsulating Obatoclax in nanoparticles aims to improve its solubility, alter its biodistribution, and enhance its delivery to tumor tissues while reducing exposure to healthy tissues, thereby mitigating systemic toxicity.
-
Combination Therapy: Using Obatoclax in combination with other chemotherapeutic or targeted agents can allow for synergistic anti-tumor effects at lower, less toxic doses of each drug.
Q4: How can nanoparticle delivery systems specifically address the limitations of Obatoclax?
Nanoparticle systems can improve the therapeutic profile of Obatoclax in several ways:
-
Improved Solubility: Formulating the hydrophobic Obatoclax within a nanoparticle core enhances its aqueous solubility, which is a prerequisite for intravenous administration and effective delivery.
-
Enhanced Permeability and Retention (EPR) Effect: Nanoparticles can passively accumulate in tumor tissue due to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.
-
Reduced Systemic Toxicity: By encapsulating the drug, its interaction with healthy tissues, particularly the central nervous system, can be limited, potentially reducing neurotoxicity. Biomimetic nanoparticles, such as those coated with red blood cell membranes (RBCm), can further prolong circulation time and reduce immune clearance.
Q5: What is the rationale for using Obatoclax in combination therapies?
Many cancers develop resistance to chemotherapy by upregulating anti-apoptotic Bcl-2 family proteins. Obatoclax can sensitize cancer cells to the effects of other cytotoxic agents by lowering the threshold for apoptosis. This synergy allows for potentially greater anti-tumor activity than either agent alone and may enable the use of lower doses of Obatoclax, thereby reducing its associated toxicities. Clinical trials have explored combinations with agents like docetaxel, topotecan (B1662842), and carboplatin.
Troubleshooting Guides & Experimental Protocols
Issue 1: Poor Aqueous Solubility and Formulation Challenges
If you are encountering difficulties with the poor aqueous solubility of this compound during formulation, consider the following strategies that are broadly applied to hydrophobic drugs.
Troubleshooting Table: Formulation Strategies for Poorly Soluble Drugs
| Strategy | Description | Advantages | Key Considerations |
| Nanoparticle Encapsulation | Encapsulating the drug within a nanoparticle carrier, such as PLGA, liposomes, or micelles. | Improves solubility, enables targeted delivery, can reduce systemic toxicity. | Requires careful selection of nanoparticle material and characterization of size, stability, and drug release profile. |
| Solid Dispersions | Dispersing the drug in a hydrophilic matrix at a solid state to enhance dissolution. | Increases surface area and wettability, leading to faster dissolution. | The amorphous form of the drug may be less stable than the crystalline form over time. |
| Prodrug Approach | Chemically modifying the drug to create a more soluble derivative that converts to the active form in vivo. | Can significantly enhance aqueous solubility and alter pharmacokinetic properties. | Requires chemical synthesis and validation of the conversion back to the active drug. |
| Co-solvency | Using a mixture of water and one or more water-miscible solvents to increase solubility. | Simple and effective for liquid formulations. | The co-solvent may have its own toxicity profile that needs to be considered. |
Issue 2: High Off-Target Cytotoxicity In Vitro or In Vivo
If your experiments show significant toxicity to non-cancerous cells or dose-limiting systemic toxicity in animal models, a targeted delivery approach is recommended. Biomimetic nanoparticles are a promising solution.
Protocol: Preparation of Obatoclax-Loaded Biomimetic Nanoparticles (RBCm-OM/PLGA)
This protocol is adapted from a study that successfully used red blood cell membrane-coated PLGA nanoparticles to deliver Obatoclax for the treatment of non-small-cell lung cancer.
1. Preparation of PLGA Nanoparticles Encapsulating Obatoclax (OM/PLGA):
- Dissolve 10 mg of PLGA (poly(lactic-co-glycolic acid)) and 1 mg of this compound in 2 mL of an organic solvent like acetone (B3395972) or dichloromethane.
- Add the organic solution dropwise into 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) aqueous solution under magnetic stirring.
- Emulsify the mixture using a probe sonicator for 5 minutes on an ice bath.
- Stir the resulting nano-emulsion at room temperature for 4-6 hours to allow for the evaporation of the organic solvent.
- Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes).
- Wash the nanoparticles twice with deionized water to remove excess PVA and unencapsulated drug.
2. Extraction of Red Blood Cell Membranes (RBCm):
- Obtain fresh whole blood from your animal model (e.g., murine) in an EDTA-containing tube.
- Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate red blood cells (RBCs) from plasma and buffy coat.
- Wash the RBC pellet three times with cold phosphate-buffered saline (PBS).
- Induce hemolysis by resuspending the RBCs in a hypotonic solution (e.g., 0.25x PBS) and incubate on ice for 30 minutes.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C to pellet the RBC membranes (ghosts).
- Wash the membranes repeatedly with the hypotonic solution until the supernatant is clear, indicating the removal of hemoglobin.
3. Coating of OM/PLGA Nanoparticles with RBCm:
- Resuspend the OM/PLGA nanoparticles and the RBCm vesicles in PBS.
- Mix the nanoparticle suspension with the RBCm vesicle suspension at a predetermined ratio (e.g., 1:1 by protein weight).
- Co-extrude the mixture through a polycarbonate membrane (e.g., 200 nm pore size) 10-15 times using a mini-extruder. This fuses the RBC membranes onto the surface of the PLGA nanoparticles.
- Purify the final RBCm-OM/PLGA nanoparticles by centrifugation to remove any free RBCm vesicles.
4. Characterization:
- Size and Zeta Potential: Use Dynamic Light Scattering (DLS). Successful coating should result in an increased particle size (by ~10-20 nm) and a zeta potential closer to that of native RBCs.
- Drug Loading and Encapsulation Efficiency: Lyse a known quantity of nanoparticles with a suitable solvent and quantify the Obatoclax content using HPLC or UV-Vis spectroscopy.
- Morphology: Visualize the core-shell structure using Transmission Electron Microscopy (TEM).
Issue 3: Lack of Efficacy with Obatoclax Monotherapy
If single-agent Obatoclax shows limited efficacy in your models, a combination therapy approach may be warranted. Preclinical and clinical data suggest potential synergy with various agents.
Data Table: Summary of Selected Clinical Trials of Obatoclax Combination Therapies
| Cancer Type | Combination Agent(s) | Phase | Key Findings & Toxicities | Reference |
| Non-Small-Cell Lung Cancer (NSCLC) | Docetaxel | I/II | The combination was tolerable but had minimal response. Most common grade 3/4 adverse events were neutropenia (31%), febrile neutropenia (16%), and dyspnea (19%). | |
| Solid Tumors (inc. SCLC) | Topotecan | I | The combination was safe and well-tolerated. Dose-limiting toxicity was grade 3 neurologic events (somnolence, speech impairment). Two patients with small-cell lung cancer (SCLC) achieved partial responses. | |
| Chronic Lymphocytic Leukemia (CLL) | N/A (Single Agent) | I | Showed modest single-agent activity. Dose-limiting toxicities were neurologic (somnolence, euphoria, ataxia). The maximum tolerated dose (MTD) was 28 mg/m² over 3 hours every 3 weeks. | |
| Acute Myeloid Leukemia (AML) (Older Patients) | N/A (Single Agent) | I/II | Single-agent obatoclax was not associated with an objective response. Grade 3 neurologic DLTs (confusion, ataxia, somnolence) were observed. |
Visualizations: Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for preparing biomimetic nanoparticles.
Caption: Logic diagram for improving the therapeutic index of Obatoclax.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I study of this compound, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Obatoclax Mesylate
Welcome to the technical support center for researchers investigating acquired resistance to Obatoclax Mesylate (GX15-070). This resource provides troubleshooting guidance and answers to frequently asked questions to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an experimental, small-molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] It functions as a BH3 mimetic, binding to the BH3 binding groove of anti-apoptotic proteins including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][3] This prevents the sequestration of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[2][4][5] Some studies have also reported that Obatoclax can induce autophagy-dependent cell death.[3]
Q2: My cancer cell line has developed resistance to Obatoclax. What are the potential molecular mechanisms?
Acquired resistance to Obatoclax can arise from several mechanisms:
-
Alterations in Bcl-2 Family Protein Expression: While Obatoclax is a pan-Bcl-2 inhibitor, significant overexpression of specific anti-apoptotic members, particularly Mcl-1 or Bcl-xL, can still mediate resistance.[6][7][8]
-
Dysregulation of Autophagy: Autophagy can have a dual role in cancer therapy. While Obatoclax can induce autophagic cell death, cancer cells can also utilize autophagy as a survival mechanism to resist treatment.[9] A shift towards pro-survival autophagy could be a resistance mechanism.
-
BAX/BAK Independent Cell Death Pathways: Some studies suggest that Obatoclax can induce cell death independently of BAX and BAK.[2][10] Resistant cells may have alterations in these alternative cell death pathways.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pro-survival signaling pathways, such as the NF-κB pathway, may contribute to resistance.[11]
-
Increased Expression of Inhibitor of Apoptosis Proteins (IAPs): Elevated levels of IAPs, such as XIAP, can inhibit caspase activity downstream of the mitochondria, potentially leading to resistance.[12]
Q3: I am not observing the expected apoptotic phenotype after Obatoclax treatment. What should I check?
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been in culture for an excessive number of passages, which can lead to phenotypic drift.
-
Drug Stability and Concentration: Confirm the stability and concentration of your this compound stock solution. The compound is known to be hydrophobic, which can affect its solubility and stability.[1]
-
Treatment Duration and Dosage: Optimize the treatment duration and dose for your specific cell line. Refer to the literature for typical effective concentrations, which can range from nanomolar to low micromolar.[3]
-
Apoptosis Assay Sensitivity: Ensure your apoptosis assay (e.g., Annexin V/PI staining, caspase activity assay) is sensitive enough to detect the expected level of cell death.
-
Consider Alternative Cell Death Mechanisms: If apoptosis markers are negative, consider investigating other cell death mechanisms, such as autophagy or necroptosis.[10]
Q4: Can Obatoclax be used to overcome resistance to other chemotherapeutic agents?
Yes, Obatoclax has been shown to overcome resistance to a variety of other anti-cancer drugs.[4][9][13][14][15] For example, it can overcome Mcl-1-mediated resistance to the Bcl-2/Bcl-xL/Bcl-w selective antagonist ABT-737 and the proteasome inhibitor bortezomib.[4][14][15] It has also been shown to synergize with agents like paclitaxel, histone deacetylase inhibitors (HDACi), and sorafenib.[9][13][16]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for Obatoclax in our cell line.
| Potential Cause | Troubleshooting Step |
| Drug Solubility and Aggregation | Obatoclax is hydrophobic. Ensure complete solubilization in a suitable solvent like DMSO. Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect for any precipitation. |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and standardize your cell seeding density. |
| Assay Incubation Time | The optimal time for observing a cytotoxic effect can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint. |
| Cell Line Heterogeneity | The cell line may consist of a mixed population with varying sensitivities. Consider single-cell cloning to establish a more homogeneous population for consistent results. |
Problem 2: Difficulty in detecting Obatoclax-induced autophagy.
| Potential Cause | Troubleshooting Step |
| Inadequate Autophagy Markers | LC3B-II is a common marker, but its levels can be transient. Use multiple methods to assess autophagy, such as monitoring autophagic flux with lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) and visualizing autophagosomes by electron microscopy or fluorescence microscopy of GFP-LC3 expressing cells. |
| Timing of Autophagy Induction | Autophagy is a dynamic process. Perform a time-course experiment to identify the peak of autophagic activity after Obatoclax treatment. |
| Cellular Context | The induction of autophagy can be cell-type specific. Confirm that your cell line is capable of undergoing autophagy in response to other known inducers (e.g., starvation, rapamycin). |
Quantitative Data Summary
The following table summarizes reported IC50 values for Obatoclax in various cancer cell lines. Note that these values can vary depending on the experimental conditions.
| Cell Line | Cancer Type | IC50 (72h) | Reference |
| HCT116 | Colorectal Cancer | 25.85 nM | [3] |
| HT-29 | Colorectal Cancer | 40.69 nM | [3] |
| LoVo | Colorectal Cancer | 40.01 nM | [3] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the predetermined duration.
-
Harvesting: Gently collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Protocol 2: Western Blotting for Bcl-2 Family and Autophagy Proteins
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-xL, Bax, Bak, LC3B, XIAP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Obatoclax inhibits anti-apoptotic Bcl-2 family proteins.
Caption: Potential mechanisms of acquired resistance to Obatoclax.
Caption: A logical workflow for troubleshooting Obatoclax experiments.
References
- 1. Obatoclax - Wikipedia [en.wikipedia.org]
- 2. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Obatoclax overcomes resistance to cell death in aggressive thyroid carcinomas by countering Bcl2a1 and Mcl1 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Bcl-2 antiapoptotic members by obatoclax potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oaepublish.com [oaepublish.com]
- 13. The Bcl-2 inhibitor Obatoclax overcomes resistance to histone deacetylase inhibitors SAHA and LBH589 as radiosensitizers in patient-derived glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
dealing with Obatoclax Mesylate instability in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the instability of Obatoclax Mesylate during long-term storage. The information is presented in a question-and-answer format to help you troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and efficacy of this compound. Based on information from various suppliers, the following conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[2][3] |
| -20°C | Up to 1 month |
Note: It is generally not recommended to store stock solutions at room temperature for extended periods. For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.
2. My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Precipitation of this compound from a DMSO stock solution can occur, especially after freeze-thaw cycles or if the solution has absorbed moisture. Here are some steps to address this:
-
Warming: Gently warm the vial at 37°C for 10 minutes.
-
Sonication: Use an ultrasonic bath to help redissolve the compound.
-
Fresh DMSO: Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.
To avoid precipitation when diluting the stock solution into aqueous buffers or cell culture media, it is recommended to first perform a serial dilution in DMSO before adding it to the aqueous medium. Pre-warming both the stock solution and the dilution medium to 37°C can also help prevent precipitation.
3. I suspect my this compound has degraded. What are the likely causes?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, indole (B1671886) derivatives, such as Obatoclax, can be susceptible to degradation under certain conditions. Potential causes of degradation include:
-
Hydrolysis: The presence of moisture can lead to the breakdown of the molecule, particularly at non-neutral pH.
-
Oxidation: Exposure to air and light can promote oxidation, especially of the indole ring.
-
Photodegradation: Exposure to UV or fluorescent light can cause degradation.
-
Thermal Stress: Elevated temperatures can accelerate chemical degradation.
4. How does this compound work?
This compound is a pan-Bcl-2 family inhibitor. It functions as a BH3 mimetic, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins (including Bcl-2, Bcl-xL, Mcl-1, Bcl-W, A1, and Bcl-B). This prevents these anti-apoptotic proteins from sequestering pro-apoptotic proteins like Bax and Bak. The release of Bax and Bak leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, apoptosis (programmed cell death).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh stock solution of this compound in anhydrous DMSO for critical experiments.
-
Aliquot and Store Properly: If a stock solution needs to be stored, aliquot it into small, single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Protect from Light: Store stock solutions and handle them in low-light conditions to prevent photodegradation. Use amber-colored vials or wrap vials in foil.
-
Perform a Quality Control Check: If you suspect degradation, you can perform a simple bioassay (e.g., a cell viability assay with a sensitive cell line) to compare the activity of your current stock with a freshly prepared one.
Issue 2: Difficulty in Achieving Complete Dissolution
Possible Cause: Poor solubility or presence of aggregates.
Troubleshooting Steps:
| Step | Protocol |
| 1. Initial Dissolution | Add the appropriate volume of anhydrous DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 50 mM). |
| 2. Aiding Dissolution | If dissolution is slow or incomplete, gently warm the vial to 37°C and/or use an ultrasonic bath for a short period. |
| 3. Visual Inspection | Visually inspect the solution for any undissolved particles before use. |
| 4. Dilution into Aqueous Media | When preparing working solutions in aqueous buffers or media, perform an intermediate dilution in DMSO first. Then, add the diluted DMSO solution to the pre-warmed aqueous medium while vortexing to ensure rapid and uniform mixing. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Constant temperature oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid powder and the stock solution in an oven at a set temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2 for a general approach). Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol outlines the general steps for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions (Example):
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A) 0.1% Formic acid in water, B) Acetonitrile |
| Gradient Program | Start with a high percentage of A, and gradually increase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a wavelength of maximum absorbance for this compound (to be determined by UV scan). |
| Injection Volume | 10 µL |
Method Development Steps:
-
Wavelength Selection: Determine the λmax of this compound by performing a UV scan of a dilute solution.
-
Column and Mobile Phase Screening: Test different C18 columns and mobile phase compositions (e.g., varying pH, organic modifier) to achieve good peak shape and retention for the parent compound.
-
Gradient Optimization: Develop a gradient elution program that can separate the parent peak from any degradation product peaks observed in the forced degradation samples.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
Technical Support Center: Minimizing Cytotoxicity of Obatoclax Mesylate to Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Obatoclax Mesylate, focusing on strategies to minimize its cytotoxic effects on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it affect normal cells?
This compound is a small-molecule inhibitor that targets the B-cell lymphoma-2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2] In cancer cells, the overexpression of these proteins allows them to evade apoptosis (programmed cell death).[3] Obatoclax mimics the action of pro-apoptotic BH3-only proteins, binding to and inhibiting the anti-apoptotic Bcl-2 family members. This leads to the activation of Bax and Bak, mitochondrial depolarization, and ultimately, apoptosis in cancer cells.[1][4]
However, Bcl-2 family proteins are also crucial for the survival and maintenance of various normal cell types. By inhibiting these essential survival proteins in healthy cells, Obatoclax can induce off-target cytotoxicity, leading to side effects observed in preclinical and clinical studies, such as neurological symptoms and myelosuppression.
Q2: What are the common off-target toxicities observed with this compound in normal cells and tissues?
Clinical trials and preclinical studies have identified several on-target toxicities of this compound affecting normal cells. The most common dose-limiting toxicities are neurological, including somnolence, euphoria, ataxia, and cognitive dysfunction. Hematological toxicities such as neutropenia and thrombocytopenia have also been reported. These toxicities are thought to arise from the inhibition of Bcl-2 family proteins that are essential for the survival of neurons and hematopoietic cells.
Q3: Are there any strategies to selectively deliver this compound to cancer cells while sparing normal cells?
One promising strategy to minimize off-target toxicity is the use of targeted drug delivery systems. While specific research on nanoparticle-based delivery of Obatoclax is emerging, the principle involves encapsulating the drug in a vehicle (e.g., liposomes, nanoparticles) that is decorated with ligands targeting receptors overexpressed on cancer cells. This approach aims to increase the local concentration of Obatoclax at the tumor site, thereby reducing systemic exposure and its impact on normal tissues.
Q4: Can combination therapies be used to reduce the toxicity of this compound to normal cells?
Yes, combination therapy can be a viable approach. The goal is to use Obatoclax at a lower, less toxic concentration in combination with another agent that sensitizes cancer cells to its effects. For instance, combining Obatoclax with agents that down-regulate Mcl-1, such as sorafenib, has been shown to enhance apoptosis in leukemia cells. This enhanced efficacy in cancer cells could potentially allow for a reduction in the Obatoclax dosage, thereby decreasing its toxicity to normal cells. Further research is needed to identify synergistic combinations that also have a protective effect on normal tissues.
Troubleshooting Guides
Problem: High cytotoxicity observed in normal (control) cell lines at concentrations effective against cancer cell lines.
-
Possible Cause 1: Pan-Bcl-2 inhibition. Obatoclax is a pan-inhibitor of the Bcl-2 family, which is also essential for the survival of normal cells.
-
Troubleshooting Tip: Determine the therapeutic window by performing dose-response curves on both cancer and normal cell lines to identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
-
Possible Cause 2: Off-target effects. Obatoclax may have additional mechanisms of action beyond Bcl-2 inhibition that contribute to cytotoxicity.
-
Troubleshooting Tip: Investigate alternative cell death pathways, such as autophagy and necroptosis, in your normal cell lines to understand the full mechanism of toxicity.
-
Problem: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Drug instability or precipitation. this compound is known to be hydrophobic, which can lead to poor solubility and precipitation in aqueous media.
-
Troubleshooting Tip: Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting it in culture media. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Assay-specific interference. The chosen cytotoxicity assay may be influenced by the chemical properties of Obatoclax.
-
Troubleshooting Tip: Use multiple, mechanistically different cytotoxicity assays (e.g., MTT, LDH, and Annexin V staining) to confirm your results.
-
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Normal Cell Lines
| Cell Line | Cell Type | This compound EC50 (72h) | Reference |
| Cancer Cell Lines | |||
| MLL-AF4 Infant ALL | Acute Lymphoblastic Leukemia | ~10-100 nM | |
| RS4:11 | Acute Lymphoblastic Leukemia | ~50 nM | |
| SEM-K2 | Acute Lymphoblastic Leukemia | ~20 nM | |
| Ramos | B-cell Non-Hodgkin's Lymphoma | ~7-28 nM (in combination) | |
| Normal Cells | |||
| CD34+ Cells | Normal Hematopoietic Progenitor | No significant toxicity noted | |
| Normal Bone Marrow | Mononuclear Cells | Colony formation reduced |
Note: EC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and read the absorbance at 570-590 nm using a microplate reader.
Protocol 2: Evaluation of Apoptosis using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Protocol 3: Measurement of Cytotoxicity via LDH Release Assay
The LDH assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
LDH assay kit
-
96-well plates
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Supernatant Collection: After incubation, carefully collect a small amount of the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm). The amount of color change is proportional to the amount of LDH released.
Visualizations
Caption: Mechanism of Action of this compound in Inducing Apoptosis.
References
- 1. The pan-Bcl-2 inhibitor obatoclax promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Obatoclax Mesylate In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe and effective use of Obatoclax Mesylate in in vivo experiments. This guide includes troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and visualizations to clarify complex processes.
Troubleshooting Guide
This section addresses specific problems that may arise during in vivo studies with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Acute Neurotoxicity (e.g., sedation, ataxia, tremors) immediately following injection | - High peak plasma concentration (Cmax): Rapid intravenous injection can lead to transiently high drug levels in the central nervous system.[1][2][3] - Vehicle effects: The formulation vehicle may have its own neurological effects. | - Prolong infusion time: In clinical studies, extending the infusion from 1 hour to 3 hours improved tolerability and reduced the incidence of severe neurologic events.[3] For preclinical models, consider administering the dose over a longer period via an infusion pump if feasible. - Adjust administration route: Intramuscular (IM) injection has been reported to resolve neurotoxicity issues observed with intravenous (IV) administration in mice.[4] - Formulation modification: Encapsulating Obatoclax in liposomes or nanoparticles can alter the pharmacokinetic profile, potentially reducing Cmax and associated neurotoxicity. |
| Delayed or cumulative neurotoxicity | - Drug accumulation: Repeated dosing may lead to drug accumulation in neuronal tissues. - Off-target effects: While Obatoclax targets Bcl-2 family proteins, off-target effects contributing to neurotoxicity cannot be ruled out.[2] | - Implement a dose-fractionation schedule: Administering smaller, more frequent doses instead of a single large dose may maintain therapeutic efficacy while reducing peak toxicity. - Introduce drug holidays: Incorporate treatment-free periods to allow for physiological recovery. - Careful monitoring: Implement a detailed neurotoxicity scoring system to detect subtle changes early and adjust the dosing regimen accordingly. |
| Significant weight loss in treated animals | - Systemic toxicity: General malaise, dehydration, or gastrointestinal issues can lead to reduced food and water intake. - Tumor-related cachexia: In efficacy studies, advanced tumor burden can cause weight loss independent of drug toxicity. | - Supportive care: Provide supplemental nutrition and hydration (e.g., hydrogel packs, palatable diet). - Dose reduction: If weight loss exceeds 15-20% of baseline and is attributed to the drug, a dose reduction or temporary cessation of treatment is warranted. - Monitor tumor burden: Correlate weight loss with tumor growth to differentiate between drug toxicity and disease progression. |
| Unexpected mortality | - Acute toxicity from high dose: The administered dose may exceed the maximum tolerated dose (MTD). - Severe hematological toxicity: Profound neutropenia can lead to life-threatening infections, and severe thrombocytopenia can cause spontaneous hemorrhage. | - Conduct a dose-range finding study: Before initiating efficacy studies, determine the MTD of your specific formulation and dosing schedule. - Regular hematological monitoring: Perform complete blood counts (CBCs) to monitor for and preemptively manage severe myelosuppression. - Prophylactic supportive care: In cases of expected severe neutropenia, consider the use of prophylactic antibiotics or granulocyte colony-stimulating factor (G-CSF), if it does not interfere with the study's scientific objectives. |
| Inconsistent anti-tumor efficacy | - Suboptimal dosing or scheduling: The dose may be too low, or the dosing frequency may be inadequate to maintain therapeutic concentrations. - Drug formulation issues: Poor solubility or stability of the formulation can lead to inconsistent drug delivery. - Tumor model resistance: The selected tumor model may have intrinsic resistance to Bcl-2 inhibition, for example, through high expression of other anti-apoptotic proteins like Mcl-1.[5] | - Dose-escalation studies: Determine the optimal therapeutic dose that balances efficacy and toxicity. - Pharmacokinetic (PK) analysis: Characterize the PK profile of your formulation to ensure adequate drug exposure. - Characterize your tumor model: Before in vivo studies, confirm the sensitivity of your cancer cell line to Obatoclax in vitro and understand its Bcl-2 family expression profile.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that targets the entire family of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[4][5] By binding to a hydrophobic pocket in these proteins, it prevents them from sequestering pro-apoptotic proteins like Bax and Bak. This leads to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[7][8]
Q2: What are the primary in vivo toxicities associated with this compound?
A2: The most commonly reported in vivo toxicities are neurological and hematological. Neurological side effects include somnolence, ataxia, confusion, and euphoria, which are often infusion-rate dependent.[1][3] Hematological toxicities can include neutropenia and thrombocytopenia.[9]
Q3: How can I prepare a solution of this compound for in vivo administration?
A3: this compound has poor aqueous solubility. A common vehicle for intravenous administration in preclinical studies is a mixture of PEG400, Tween 80, and propylene (B89431) glycol in water.[10] For intraperitoneal injections, a formulation of Cremophor EL, ethanol, D2O, and DMSO has been used.[11] It is crucial to ensure the final solution is clear and free of precipitates. Always prepare fresh on the day of dosing.
Q4: How do I convert human doses of this compound to a mouse-equivalent dose?
A4: Dose conversion between species is typically based on body surface area (BSA). The human equivalent dose (HED) can be calculated from the animal dose using the following formula: HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km), where Km is a conversion factor. For mice, the Km is typically 3, and for humans, it is 37. To convert a human dose to a mouse-equivalent dose (MED), you would use the inverse of this ratio. For example, to convert a human dose to a mouse dose, you can multiply the human dose in mg/kg by approximately 12.3.[12][13][14]
Q5: What are the potential benefits of using a liposomal or nanoparticle formulation for this compound?
A5: Encapsulating this compound in liposomes or nanoparticles can offer several advantages, including:
-
Improved solubility and stability: Overcoming the poor aqueous solubility of the compound.
-
Modified pharmacokinetic profile: Potentially reducing the Cmax to mitigate acute neurotoxicity and prolonging circulation time to enhance tumor accumulation through the Enhanced Permeability and Retention (EPR) effect.
-
Reduced systemic toxicity: By altering the biodistribution of the drug away from sensitive tissues.
Quantitative Data Summary
Table 1: Preclinical Dosing of this compound in Murine Models
| Tumor Model | Mouse Strain | Dose (mg/kg) | Route of Administration | Dosing Schedule | Observed Effect | Reference |
| Cervical Carcinoma (C33A) | SCID | 0.5 | IV (tail vein) | Once daily | High antitumor activity | [10] |
| Various solid tumors | BALB/c or SCID | 0.0313 - 2 | IV (tail vein) | Once daily | Dose-dependent antitumor activity | [10] |
| Lymphoma | 5-10 | IP | Daily for 5 days | Single-agent activity | [11] | |
| Myeloid Leukemia (U937) | Nude | 3.5 | IM | Every 24 hours for 6 days/week | Modest single-agent effect, significant enhancement of sorafenib (B1663141) efficacy | [4] |
Table 2: Clinical Dosing and Dose-Limiting Toxicities (DLTs) of this compound
| Patient Population | Dose Range | Infusion Duration | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities | Reference |
| Advanced Solid Tumors or Lymphoma | 1.25 - 7 mg/m² | 1 hour | Weekly | 1.25 mg/m² | CNS toxicity | [3] |
| Advanced Solid Tumors or Lymphoma | 5 - 20 mg/m² | 3 hours | Weekly | 20 mg/m² | CNS toxicity | [3] |
| Advanced Chronic Lymphocytic Leukemia | 3.5 - 40 mg/m² | 1-3 hours | Every 3 weeks | 28 mg/m² (3-hour infusion) | Neurologic (somnolence, euphoria, ataxia) | [1] |
| Solid Tumor Malignancies (with Topotecan) | 14 - 20 mg/m² | 3 hours | Day 1 or Days 1 & 3 of a 3-week cycle | Not reached (20 mg/m² on day 1 showed DLTs) | Neurologic (somnolence, speech impairment) | [15] |
Experimental Protocols
Protocol 1: In Vivo Neurotoxicity Assessment in Mice
Objective: To monitor and quantify the neurological side effects of this compound in a murine model.
Materials:
-
Treated and control mice
-
Observation cage with a clear floor
-
Stopwatch
-
Scoring sheet (see Table 3)
Procedure:
-
Baseline Assessment: Before the first dose, perform a baseline neurological assessment for each mouse.
-
Post-Dosing Observation: Observe the mice at regular intervals after drug administration (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) and daily thereafter.
-
Scoring: Score each mouse based on the parameters in Table 3. The scoring should be performed by an observer blinded to the treatment groups.
-
Gait Analysis: Place the mouse in the observation cage and observe its gait for at least 1 minute. Look for signs of ataxia, such as a wide-based, unsteady walk.
-
General Activity: Observe the mouse's exploratory behavior. Reduced activity or lethargy should be noted.
-
Tremor and Seizure Watch: Observe for any involuntary muscle tremors or seizure activity.
-
Data Recording: Record the scores for each mouse at each time point. The sum of the scores for each parameter provides a total neurotoxicity score.
Table 3: Neurotoxicity Scoring System for Mice
| Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Gait/Mobility | Normal walking, explores cage | Slightly unsteady gait | Obvious ataxia, wide-based stance | Unable to move, loss of righting reflex |
| General Activity | Active and alert | Reduced activity, mild lethargy | Piloerection, huddled posture | Unresponsive to stimuli |
| Tremors | No tremors | Fine tremors upon handling | Intermittent tremors at rest | Continuous, severe tremors or seizures |
Protocol 2: Hematological Toxicity Monitoring
Objective: To assess the myelosuppressive effects of this compound in vivo.
Materials:
-
Treated and control mice
-
EDTA-coated microtubes for blood collection
-
Anesthetic (e.g., isoflurane)
-
Automated hematology analyzer calibrated for mouse blood
Procedure:
-
Baseline Blood Collection: Prior to the first dose, collect a baseline blood sample (approximately 50-100 µL) from each mouse via the saphenous or submandibular vein.
-
Sample Collection During Study: Collect blood samples at predetermined intervals (e.g., weekly) and at the study endpoint. To capture the nadir (lowest point) of blood cell counts, which for many chemotherapeutics occurs 5-10 days after administration, it is advisable to collect a sample within this window post-treatment.
-
Blood Sample Handling: Collect blood into EDTA-coated tubes to prevent coagulation. Gently invert the tubes several times to mix. Store samples at 4°C and analyze within 24 hours.
-
Complete Blood Count (CBC) Analysis: Use an automated hematology analyzer to determine key parameters, including:
-
White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, monocytes)
-
Red Blood Cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Platelet (PLT) count
-
-
Data Analysis: Compare the CBC parameters of the treated groups to the vehicle control group at each time point. A significant decrease in neutrophils (neutropenia) or platelets (thrombocytopenia) is indicative of hematological toxicity.
Protocol 3: Preparation of Obatoclax-Loaded PLGA Nanoparticles (General Method)
Objective: To encapsulate this compound in biodegradable PLGA nanoparticles to improve its formulation characteristics for in vivo use.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Probe sonicator
-
Magnetic stirrer
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in an organic solvent like DCM (e.g., 5 mL).[16] The amount of Obatoclax can be varied to achieve the desired drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1% w/v in distilled water).[16]
-
Emulsification: Add the organic phase to the aqueous phase and immediately emulsify using a probe sonicator in an ice bath. Sonication parameters (power and time) will need to be optimized to achieve the desired particle size.
-
Solvent Evaporation: After sonication, leave the resulting oil-in-water emulsion under continuous magnetic stirring at room temperature for several hours to allow for the complete evaporation of the DCM.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation. Discard the supernatant, which contains the unencapsulated drug and PVA.
-
Washing and Resuspension: Wash the nanoparticle pellet by resuspending it in distilled water and centrifuging again. Repeat this step 2-3 times to remove any residual PVA.
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable vehicle for injection (e.g., sterile PBS or saline). The formulation should be characterized for particle size, zeta potential, drug loading, and encapsulation efficiency before in vivo use.
Visualizations
Bcl-2 Signaling Pathway and Obatoclax Mechanism of Action
Caption: Mechanism of Obatoclax-induced apoptosis via inhibition of anti-apoptotic Bcl-2 family proteins.
Experimental Workflow for In Vivo Toxicity and Efficacy Study
Caption: Workflow for a preclinical study assessing the efficacy and toxicity of Obatoclax.
Troubleshooting Logic for In Vivo Neurotoxicity
Caption: A logical diagram for troubleshooting acute neurotoxicity in in vivo experiments.
References
- 1. Phase I study of this compound (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why anti-Bcl-2 clinical trials fail: a solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Dose Finding Studies of Obatoclax (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conversion between animals and human [targetmol.com]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. archives.ijper.org [archives.ijper.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. static.igem.org [static.igem.org]
Validation & Comparative
The Pan-BCL2 Inhibitor Obatoclax Mesylate Demonstrates Efficacy in Venetoclax-Resistant Acute Myeloid Leukemia by Overcoming Upregulation of Anti-Apoptotic Proteins
A comparative analysis of preclinical data suggests that Obatoclax Mesylate, a pan-inhibitor of the B-cell lymphoma 2 (BCL2) family of proteins, can effectively induce cell death in acute myeloid leukemia (AML) models that have developed resistance to the selective BCL2 inhibitor, Venetoclax (B612062). This efficacy is attributed to Obatoclax's ability to target multiple anti-apoptotic proteins, including MCL1 and BCL-XL, which are key drivers of Venetoclax resistance.
Venetoclax has transformed the treatment landscape for AML, particularly for older patients or those unfit for intensive chemotherapy. It selectively targets BCL2, an anti-apoptotic protein, to induce programmed cell death (apoptosis) in leukemic cells. However, both intrinsic and acquired resistance to Venetoclax pose significant clinical challenges, often linked to the overexpression of other anti-apoptotic BCL2 family members like Myeloid Cell Leukemia-1 (MCL1) and BCL-extra large (BCL-XL).
This compound, in contrast to the highly selective Venetoclax, acts as a broader inhibitor of anti-apoptotic BCL2 proteins. It binds to a hydrophobic pocket within the BH3-binding groove of multiple BCL2 family members, including BCL2, BCL-XL, and MCL1. This pan-inhibitory action provides a mechanism to bypass the resistance conferred by MCL1 or BCL-XL upregulation.
Comparative Efficacy in Venetoclax-Resistant AML Models
Preclinical studies have demonstrated the potential of Obatoclax in overcoming Venetoclax resistance. A key study evaluated the effects of both drugs on various AML cell lines, including OCI-AML3, a line known for its resistance to Venetoclax and high expression of MCL1.
Cell Viability Inhibition
The half-maximal inhibitory concentration (IC50) values from cell viability assays highlight the differential sensitivity of AML cell lines to Venetoclax and the consistent efficacy of Obatoclax across these lines, irrespective of their Venetoclax sensitivity.
| Cell Line | Venetoclax Sensitivity | Venetoclax IC50 (µM) at 72h | Obatoclax IC50 (nM) at 72h |
| MOLM13 | Sensitive | < 0.1 | 4 |
| MV-4-11 | Sensitive | < 0.1 | 6 |
| Kasumi-1 | Intermediate | 5.4 - 6.8 | 8 |
| OCI-AML3 | Resistant | 11 - 42 | 12 |
Table 1: Comparative IC50 values of Venetoclax and Obatoclax in AML cell lines with varying Venetoclax sensitivity. Data indicates that while OCI-AML3 cells are resistant to Venetoclax, they remain highly sensitive to Obatoclax.[1][2]
The data clearly shows that while the OCI-AML3 cell line is resistant to Venetoclax, with IC50 values in the micromolar range, it is highly sensitive to Obatoclax, with an IC50 in the low nanomolar range.[1][2] This suggests that the pan-inhibitory action of Obatoclax is effective in inducing cell death despite the mechanisms that confer resistance to Venetoclax alone.
Induction of Apoptosis
While direct head-to-head comparative studies on apoptosis induction by single-agent Obatoclax versus Venetoclax in resistant cells are limited, studies on combination therapies in the Venetoclax-resistant OCI-AML3 cell line provide insights into Obatoclax's pro-apoptotic capabilities. The combination of Obatoclax with cytarabine (B982) in OCI-AML3 cells, which are relatively resistant to cytarabine alone, resulted in a significant induction of apoptosis. This was evidenced by an increase in Annexin V/7-AAD positive cells and the cleavage of caspase-3, caspase-9, and PARP, key markers of the apoptotic cascade.
Mechanism of Action in Overcoming Resistance
The differential mechanisms of action of Venetoclax and Obatoclax are central to understanding the latter's efficacy in resistant settings.
Venetoclax is highly specific for BCL2. In resistant AML cells, the upregulation of MCL1 and/or BCL-XL provides alternative pathways for leukemic cell survival, rendering the inhibition of BCL2 alone insufficient to trigger apoptosis. Obatoclax, by inhibiting BCL2, MCL1, and BCL-XL, effectively closes off these escape routes. Studies have shown that in OCI-AML3 cells, combined treatment with Obatoclax and cytarabine leads to a significant decrease in MCL1 protein levels.
Experimental Protocols
The following are summaries of standard protocols for the key experiments cited in the comparison of Obatoclax and Venetoclax.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
References
- 1. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OBATOCLAX REDUCES CELL VIABILITY OF ACUTE MYELOID LEUKEMIA CELLS INDEPENDENTLY OF THEIR SENSITIVITY TO VENETOCLAX | Hematology, Transfusion and Cell Therapy [htct.com.br]
Confirming Obatoclax Mesylate's On-Target Effects Through Bax/Bak Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Obatoclax Mesylate's performance in activating the pro-apoptotic proteins Bax and Bak, a key indicator of its on-target effect. We will delve into its mechanism of action and compare its efficacy with other Bcl-2 family inhibitors, supported by experimental data. Detailed protocols for the key assays are also provided to facilitate the replication and validation of these findings.
Mechanism of Action: Releasing the Brakes on Apoptosis
This compound is a small molecule inhibitor of the Bcl-2 (B-cell lymphoma 2) family of proteins.[1][2] In healthy cells, anti-apoptotic Bcl-2 proteins like Bcl-2, Bcl-xL, and Mcl-1 sequester the pro-apoptotic effector proteins Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer), preventing them from initiating programmed cell death, or apoptosis.[2] Many cancers exploit this mechanism by overexpressing anti-apoptotic Bcl-2 proteins, effectively putting a brake on apoptosis and promoting their survival.
Obatoclax acts as a "pan-inhibitor," meaning it binds to a broad spectrum of anti-apoptotic Bcl-2 family proteins.[2] This binding action displaces Bax and Bak, freeing them to undergo a conformational change, oligomerize within the mitochondrial outer membrane, and form pores. This process, known as mitochondrial outer membrane permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately triggering caspase activation and the execution of apoptosis.[2]
Comparative Analysis of Bcl-2 Family Inhibitors
To understand the specific profile of this compound, it is essential to compare it with other well-characterized Bcl-2 family inhibitors, such as the more selective inhibitors Venetoclax (B612062) (ABT-199) and Navitoclax (ABT-263).
-
Obatoclax: A pan-Bcl-2 inhibitor with broad activity against multiple anti-apoptotic members.
-
Venetoclax: A highly selective inhibitor of Bcl-2.
-
Navitoclax: An inhibitor of Bcl-2, Bcl-xL, and Bcl-w.
The differing specificities of these compounds can lead to variations in their efficacy across different cancer types, depending on the specific anti-apoptotic proteins that are overexpressed.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Venetoclax IC50 (µM) | Navitoclax IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.004 - 0.16 | < 0.1 | Not Reported |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 | < 0.1 | Not Reported |
| Kasumi-1 | Acute Myeloid Leukemia | 0.008 - 0.845 | 5.4 - 6.8 | Not Reported |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 | 11 - 42 | Not Reported |
| HL-60 | Acute Promyelocytic Leukemia | ~1.0 | Not Reported | Not Reported |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~0.1 | Not Reported | Not Reported |
| A549 | Non-Small Cell Lung Cancer | Not Reported | Not Reported | ~10 |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Reported | Not Reported | ~10 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is for comparative purposes and is collated from different studies.
Experimental Protocols: Methodologies for Assessing On-Target Effects
To rigorously assess the on-target effects of this compound and its alternatives, several key experiments are routinely performed. Detailed protocols for these assays are provided below.
Immunofluorescence for Bax Activation
This method visualizes the conformational change that Bax undergoes upon activation, a critical step in apoptosis initiation. The 6A7 antibody is a conformation-specific antibody that preferentially recognizes the activated form of Bax.
Protocol:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound or alternative inhibitors at the desired concentrations and for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-Bax (6A7) monoclonal antibody (e.g., Abcam ab5714, Santa Cruz Biotechnology sc-23959) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Activated Bax will appear as punctate staining, often co-localizing with mitochondria.
Cytochrome c Release Assay by Flow Cytometry
This quantitative assay measures the release of cytochrome c from the mitochondria into the cytosol, a hallmark of MOMP. The protocol utilizes digitonin (B1670571) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
Protocol:
-
Cell Treatment and Harvesting: Treat cells in suspension with the compounds of interest. Harvest the cells by centrifugation.
-
Plasma Membrane Permeabilization: Resuspend the cell pellet in a buffer containing a low concentration of digitonin (e.g., 20-50 µg/mL) and incubate on ice for a short period (e.g., 1-5 minutes). This step allows cytosolic proteins, including released cytochrome c, to diffuse out of the cell.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Intracellular Staining: Permeabilize the remaining membranes with a detergent like Triton X-100 and stain the cells with a fluorescently labeled anti-cytochrome c antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A decrease in the mean fluorescence intensity of cytochrome c staining indicates its release from the mitochondria.
Bax/Bak Oligomerization Assay
This assay directly demonstrates the formation of Bax or Bak oligomers, the functional pores in the mitochondrial outer membrane. Chemical cross-linking is a common method to stabilize these oligomers for detection by western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells and lyse them in a buffer containing a non-ionic detergent (e.g., CHAPS) to preserve protein-protein interactions.
-
Chemical Cross-linking: Incubate the cell lysates with a chemical cross-linker such as bismaleimidohexane (BMH) or disuccinimidyl suberate (B1241622) (DSS) to covalently link adjacent Bax or Bak monomers within an oligomer.
-
SDS-PAGE and Western Blotting: Quench the cross-linking reaction and resolve the protein lysates by SDS-PAGE under reducing conditions. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies specific for Bax or Bak, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of higher molecular weight bands corresponding to dimers, trimers, and larger oligomers of Bax or Bak confirms their oligomerization.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of Obatoclax-induced apoptosis.
Caption: Workflow for assessing on-target effects.
Caption: Relationship between Bcl-2 inhibitors and Bax/Bak activation.
References
Overcoming Chemoresistance: A Comparative Analysis of Obatoclax Mesylate in Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Obatoclax Mesylate's performance in overcoming cross-resistance to various chemotherapies, supported by experimental data and detailed protocols.
This compound, a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, has demonstrated significant potential in circumventing resistance to conventional and targeted anticancer agents. By broadly targeting anti-apoptotic Bcl-2 proteins, including Mcl-1, Bcl-2, and Bcl-xL, Obatoclax restores the intrinsic apoptotic pathway, thereby re-sensitizing resistant cancer cells to chemotherapy. This guide summarizes key preclinical and clinical findings on the cross-resistance profiles of Obatoclax in combination with other chemotherapeutic agents.
Data Presentation: Preclinical Efficacy of Obatoclax Combinations
The following tables summarize the synergistic effects of Obatoclax in combination with various chemotherapies in preclinical cancer models. The Combination Index (CI) is used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of Obatoclax with Paclitaxel in Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Obatoclax IC50 (nM) | Combination Treatment | Combination Index (CI) | Key Findings |
| HT1197 | Urothelial Cancer | Resistant | ~1000 | 0.1 µM Paclitaxel + 1 µM Obatoclax | Not explicitly calculated, but synergy demonstrated | Obatoclax sensitizes paclitaxel-resistant cells to apoptosis.[1] |
| 86M1 | Small Cell Lung Cancer | Resistant | Not specified | Various concentrations | Synergistic (+++) | Obatoclax enhances paclitaxel-induced apoptosis.[2][3] |
Table 2: Synergistic Effects of Obatoclax with Bortezomib (B1684674) in Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Bortezomib IC50 (nM) | Obatoclax IC50 (nM) | Combination Treatment | Combination Index (CI) | Key Findings |
| SUDHL16-10BR | Diffuse Large B-cell Lymphoma | >10 | ~250 | 5 nM Bortezomib + 250 nM Obatoclax | < 1.0 | Synergistic interaction in bortezomib-resistant cells.[4] |
| OCI-LY10-40BR | Diffuse Large B-cell Lymphoma | >40 | ~100 | 20 nM Bortezomib + 100 nM Obatoclax | < 1.0 | Overcomes bortezomib resistance through synergistic apoptosis induction.[4] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Not specified | Not specified | Various concentrations | Synergistic | Dual blockade of proteasome and autophagy. |
Table 3: Synergistic Effects of Obatoclax with ABT-737 in Leukemia Cell Lines
| Cell Line | Cancer Type | ABT-737 IC50 (µM) | Obatoclax IC50 (µM) | Combination Treatment | Combination Index (CI) | Key Findings |
| 7 ALL cell lines & K562 | Leukemia | 0.05 - 31 | 0.6 - 5.7 | 1:10 ratio (ABT-737:Obatoclax) | < 1.0 | Synergistic cell death in all tested leukemia cell lines. |
| HL-60, MOLT-4 | Leukemia | Not specified | Not specified | Various concentrations | Synergistic | Enhanced cytotoxic effects and apoptosis induction. |
Clinical Trial Data: Obatoclax in Combination Chemotherapy
Clinical investigations have explored the safety and efficacy of Obatoclax in combination with standard-of-care chemotherapies across various malignancies.
Table 4: Summary of Clinical Trials of Obatoclax Combination Therapies
| Cancer Type | Combination Agents | Phase | Key Efficacy Results | Common Grade 3/4 Adverse Events |
| Relapsed Small Cell Lung Cancer | Topotecan | II | No partial or complete responses; 56% stable disease. | Thrombocytopenia (22%), Anemia (11%), Neutropenia (11%), Ataxia (11%) |
| Relapsed Non-Small Cell Lung Cancer | Docetaxel | I/II | 11% partial response rate. | Neutropenia (31%), Febrile neutropenia (16%), Dyspnea (19%) |
| Extensive-Stage Small Cell Lung Cancer | Carboplatin + Etoposide | I | Response rate of 81% (3-h infusion) and 44% (24-h infusion). | Somnolence, Euphoria, Disorientation (dose-limiting) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Obatoclax and other chemotherapies, both alone and in combination.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of Obatoclax, the chemotherapeutic agent of interest, or a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined using non-linear regression analysis. The combination index (CI) can be calculated using software such as CalcuSyn to determine synergy.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis in response to drug treatment.
-
Cell Treatment: Treat cells with the desired concentrations of drugs for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Co-Immunoprecipitation and Western Blotting
This protocol is used to assess the interaction between Bcl-2 family proteins.
-
Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for a Bcl-2 family protein (e.g., Mcl-1) overnight at 4°C. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against interacting Bcl-2 family proteins (e.g., Bak, Bim). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of Obatoclax-Induced Apoptosis
Caption: Mechanism of Obatoclax-induced apoptosis.
Experimental Workflow for Assessing Drug Synergy
Caption: Workflow for evaluating Obatoclax synergy.
References
- 1. Obatoclax and Paclitaxel Synergistically Induce Apoptosis and Overcome Paclitaxel Resistance in Urothelial Cancer Cells [mdpi.com]
- 2. "Paclitaxel and obatoclax synergize to kill paclitaxel-resistant small " by Neil Manimala [digitalcommons.usf.edu]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. Obatoclax interacts synergistically with the irreversible proteasome inhibitor carfilzomib in GC- and ABC- DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Apoptosis: Evaluating Obatoclax Mesylate in Combination with Proteasome Inhibitors
A detailed analysis of preclinical data reveals a potent synergistic relationship between the pan-Bcl-2 inhibitor Obatoclax Mesylate and proteasome inhibitors, particularly Bortezomib and Carfilzomib. This combination has demonstrated enhanced anti-tumor activity in various cancer models, most notably in small cell lung cancer (SCLC), by concurrently targeting intrinsic apoptosis pathways and protein degradation machinery.
The combination of Obatoclax with proteasome inhibitors has been shown to induce synergistic growth inhibition and a marked increase in apoptosis in SCLC cell lines.[1] This guide provides a comprehensive comparison of the synergistic effects, supported by experimental data, to inform researchers and drug development professionals on the potential of this therapeutic strategy.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and the proteasome inhibitors Bortezomib and Carfilzomib has been quantitatively assessed using the Combination Index (CI), calculated via the median-effect analysis. A CI value of less than 1 indicates a synergistic interaction.
Combination Index (CI) Values in SCLC Cell Lines
Data from studies on various SCLC cell lines consistently demonstrate synergistic anti-cancer effects when Obatoclax is combined with either Bortezomib or Carfilzomib. The combination of Bortezomib and Obatoclax generally exhibited a stronger synergistic effect, as indicated by lower CI values, which may be attributed to a more potent induction of Mcl-1 by Bortezomib compared to Carfilzomib.[1]
| Cell Line | Proteasome Inhibitor | Combination Index (CI) | Level of Synergy |
| H82 | Bortezomib | <1 | Synergistic[1] |
| H526 | Bortezomib | <1 | Synergistic[1] |
| DMS79 | Bortezomib | <1 | Synergistic[1] |
| H196 | Bortezomib | <1 | Synergistic |
| H1963 | Bortezomib | <1 | Synergistic |
| H69 | Bortezomib | <1 | Synergistic |
| H82 | Carfilzomib | <1 | Synergistic |
| H526 | Carfilzomib | <1 | Synergistic |
| DMS79 | Carfilzomib | <1 | Synergistic |
| H196 | Carfilzomib | <1 | Synergistic |
| H1963 | Carfilzomib | <1 | Synergistic |
| H69 | Carfilzomib | <1 | Synergistic |
Induction of Apoptosis in SCLC
The combination of either Bortezomib or Carfilzomib with Obatoclax leads to a significant increase in apoptosis in SCLC cells. In H82 cells, the combination therapies resulted in an approximately 50% increase in apoptosis compared to the proteasome inhibitors alone. This was further confirmed by increased cleavage of PARP, a key marker of apoptosis.
| Treatment Group | Cell Line | Increase in Apoptosis |
| Bortezomib + Obatoclax | H82 | ~50% (vs. Bortezomib alone) |
| Carfilzomib + Obatoclax | H82 | ~50% (vs. Carfilzomib alone) |
Mechanistic Insights into the Synergy
The synergistic interaction between Obatoclax and proteasome inhibitors is rooted in their complementary effects on the B-cell lymphoma 2 (Bcl-2) family of proteins.
Proteasome inhibitors like Bortezomib and Carfilzomib can lead to the upregulation of the anti-apoptotic protein Mcl-1, which can limit their therapeutic efficacy. Obatoclax, as a pan-Bcl-2 inhibitor, antagonizes Mcl-1 and other anti-apoptotic proteins. The combination of Obatoclax with a proteasome inhibitor effectively counteracts the inhibitor-induced Mcl-1 upregulation, thereby promoting apoptosis. This mechanism is further supported by the observation that the transcription factor FOXM1 drives the upregulation of Mcl-1 in response to proteasome inhibition.
Synergistic Mechanism of Action. This diagram illustrates how proteasome inhibitors increase Mcl-1 levels via FOXM1, while Obatoclax directly inhibits Mcl-1, leading to enhanced apoptosis.
Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Culture: SCLC cell lines (e.g., H82, H526, DMS79, H196, H1963, H69) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with increasing concentrations of this compound, a proteasome inhibitor (Bortezomib or Carfilzomib), or a combination of both for a specified duration (e.g., 48 hours).
-
Viability Assessment: Cell viability is determined using a standard assay such as MTT or CellTiter-Glo.
-
Synergy Calculation: The Combination Index (CI) is calculated using the median-effect analysis method (Chou-Talalay method). CI values < 1, = 1, and > 1 indicate synergy, additivity, and antagonism, respectively.
Apoptosis Assay
-
Cell Treatment: Cells are treated with the single agents or the combination at predetermined synergistic concentrations.
-
Apoptosis Staining: Apoptosis is assessed by flow cytometry after staining with Annexin V and a viability dye like 7-aminoactinomycin D (7-AAD).
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified for each treatment group.
-
Western Blotting: Cleavage of PARP is assessed by Western blot analysis of whole-cell lysates as a confirmation of apoptosis.
Experimental Workflow. This flowchart outlines the key steps for evaluating the synergistic effects of this compound and proteasome inhibitors in vitro.
Concluding Remarks
The preclinical evidence strongly supports the synergistic combination of this compound with proteasome inhibitors like Bortezomib and Carfilzomib. This combination effectively enhances apoptosis in cancer cells, particularly in SCLC, by overcoming Mcl-1 mediated resistance. While these findings are promising, further in vivo studies and clinical trials are necessary to translate these preclinical observations into effective cancer therapies. Notably, a phase I/II clinical trial of Obatoclax plus Bortezomib in relapsed or refractory mantle cell lymphoma showed the combination to be feasible, although the preclinical synergy was not definitively confirmed in this clinical setting, highlighting the complexities of translating preclinical findings.
References
Validating Mcl-1 Inhibition in the Efficacy of Obatoclax Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Obatoclax Mesylate with other Bcl-2 family inhibitors, focusing on the validation of its role as a Myeloid Cell Leukemia-1 (Mcl-1) antagonist. Experimental data and detailed methodologies are presented to support the analysis.
Introduction to this compound
This compound (GX15-070) is a small molecule, BH3 mimetic that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Dysregulation of these proteins is a common feature in many cancers, contributing to therapeutic resistance and poor clinical outcomes.[1] Obatoclax has been investigated in both preclinical and clinical settings for various hematological malignancies and solid tumors.[1][3] Its mechanism of action is proposed to involve binding to the hydrophobic groove of pro-survival Bcl-2 family members, including Bcl-2, Bcl-XL, Bcl-w, A1, and notably, Mcl-1, thereby inducing apoptosis.
Comparative Analysis of Bcl-2 Family Inhibitors
The efficacy of this compound can be understood by comparing its binding profile and cellular activity with other Bcl-2 inhibitors, particularly those with selectivity for different family members.
| Compound | Target(s) | Ki (μM) for Mcl-1 | Ki (nM) for Bcl-2 | Notes |
| This compound | Pan-Bcl-2 inhibitor | ~1-7 | 220 | Overcomes Mcl-1-mediated resistance to other agents. |
| ABT-737/Navitoclax (ABT-263) | Bcl-2, Bcl-XL, Bcl-w | Does not bind | <1 | Mcl-1 expression confers resistance. |
| Gossypol (AT-101) | Pan-Bcl-2 inhibitor | Binds with relatively low affinity | - | A natural product with pan-inhibitory activity. |
Table 1: Comparison of Binding Affinities of Bcl-2 Family Inhibitors. This table summarizes the binding affinities of this compound and other relevant inhibitors for Mcl-1 and Bcl-2.
| Cell Line | Drug | IC50 (nM) at 72h | Key Dependency |
| HCT116 (colorectal cancer) | This compound | 25.85 | - |
| HT-29 (colorectal cancer) | This compound | 40.69 | - |
| LoVo (colorectal cancer) | This compound | 40.01 | - |
| Mcl-1 Dependent Cells | This compound | Potent lethality | Mcl-1 |
| Bcl-XL Dependent Cells | This compound | Not lethal | Bcl-XL |
| Eμ-Myc Lymphoma (overexpressing Mcl-1) | This compound | Inhibited colony formation | Mcl-1 |
| Eμ-Myc Lymphoma (overexpressing Mcl-1) | ABT-737 | Did not inhibit colony formation | Mcl-1 |
Table 2: Cellular Activity of this compound. This table presents the half-maximal inhibitory concentrations (IC50) of Obatoclax in various cancer cell lines and highlights its differential activity in cells dependent on specific anti-apoptotic proteins.
Experimental Protocols
The validation of Obatoclax's Mcl-1 inhibition relies on several key experimental approaches.
Co-Immunoprecipitation and Western Blotting
Objective: To demonstrate that Obatoclax disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bak in intact cells.
Protocol:
-
Treat cancer cell lines (e.g., SK-Mel5 melanoma cells) with this compound or a vehicle control.
-
Lyse the cells using a mild detergent buffer (e.g., containing Nonidet P-40) to preserve protein-protein interactions.
-
Incubate the cell lysates with an antibody specific for Mcl-1 overnight to form immune complexes.
-
Precipitate the immune complexes using protein A/G-agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane and probe with antibodies against Mcl-1 and Bak to detect the amount of Bak co-immunoprecipitated with Mcl-1. A reduction in the Bak signal in the Obatoclax-treated sample indicates disruption of the Mcl-1:Bak interaction.
Proteoliposome Permeability Assay
Objective: To provide a direct demonstration of Obatoclax's ability to antagonize Mcl-1 function in a reconstituted, cell-free system.
Protocol:
-
Reconstitute purified, lipid-modified Mcl-1 and the pro-apoptotic protein Bak into synthetic large unilamellar liposomes.
-
Incorporate a fluorescent dye (e.g., calcein) within the liposomes during their formation.
-
Add the pro-apoptotic signaling molecule tBid to activate Bak, leading to membrane permeabilization and release of the fluorescent dye, which can be measured as an increase in fluorescence.
-
In the presence of Mcl-1, Bak activation by tBid is inhibited, and fluorescence release is low.
-
Add this compound to the proteoliposomes containing Mcl-1, Bak, and tBid.
-
Measure the release of the fluorescent dye. An increase in fluorescence in the presence of Obatoclax indicates that it has antagonized Mcl-1's inhibition of Bak.
Cell Viability Assays in Genetically Engineered Cell Lines
Objective: To demonstrate that the cytotoxic effect of Obatoclax is dependent on the presence of pro-apoptotic proteins Bak and Bax and is potent in cells reliant on Mcl-1 for survival.
Protocol:
-
Culture wild-type, Bax/Bak double knockout (DKO), and cell lines engineered to be dependent on either Mcl-1 or Bcl-XL for survival.
-
Treat the cells with increasing concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Assess cell viability using a standard method such as MTT or CellTiter-Glo assay.
-
Compare the dose-response curves between the different cell lines. Resistance of Bax/Bak DKO cells to Obatoclax-induced cell death would confirm its on-target mechanism. Potent activity in Mcl-1 dependent cells, but not in Bcl-XL dependent cells, would validate its functional inhibition of Mcl-1.
Visualizing the Mechanism and Experimental Logic
Caption: Mechanism of Obatoclax-induced apoptosis.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Validating Mcl-1 inhibition's role.
Conclusion
The evidence strongly supports the role of Mcl-1 inhibition in the efficacy of this compound. As a pan-Bcl-2 inhibitor, its ability to antagonize Mcl-1 distinguishes it from more selective agents like ABT-737 and provides a mechanism to overcome Mcl-1-mediated drug resistance. This has been demonstrated through direct binding assays, disruption of Mcl-1:Bak protein complexes in cells, and potent cytotoxicity in Mcl-1-dependent cancer models. While clinical trials have shown modest single-agent activity, the preclinical data suggest that the full potential of Obatoclax may be realized in combination therapies, particularly in cancers where Mcl-1 is a key survival factor. Further research guided by molecular predictors of response will be crucial in optimizing the clinical application of this compound.
References
- 1. An evidence-based review of this compound in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Pan–Bcl-2 Inhibitor, in Combination with Docetaxel in a Phase 1/2 Trial in Relapsed Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Obatoclax Mesylate proper disposal procedures
Proper disposal of Obatoclax Mesylate, an investigational drug and potent inhibitor of the Bcl-2 family of proteins, is critical to ensure personnel safety, environmental protection, and regulatory compliance.[1][2] As this compound may be classified as hazardous, all disposal procedures must be conducted in accordance with institutional, local, and federal regulations, as well as any specific instructions provided by the study sponsor.[3][4]
The following procedures provide a direct, step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Hazard Assessment and Key Data
Given conflicting safety information, a conservative approach is mandated. The GHS classification from the ECHA C&L Inventory indicates significant toxicity. Therefore, this compound should be managed as a hazardous chemical waste.
| Property | Data | Source |
| Chemical Name | 2-[2-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl]-1H-indole methanesulfonate | |
| Molecular Formula | C₂₀H₁₉N₃O·CH₃SO₃H | |
| Molecular Weight | 413.49 g/mol | |
| GHS Hazard Class | Acute Toxicity, Oral (Category 3), Skin Irritation (Category 2) | |
| Hazard Statements | H301: Toxic if swallowed, H315: Causes skin irritation | |
| Storage | Store at -20°C |
Core Disposal Principles
-
Do Not Dispose via Drain or Regular Trash : Hazardous chemical waste must never be discharged into the sewer system or placed in common trash.
-
Segregation is Key : Always segregate this compound waste from other chemical waste streams to avoid incompatible reactions. Store separately from acids, bases, and oxidizing agents.
-
Consult Institutional and Sponsor Guidelines : The final disposition of investigational drugs must follow the protocol laid out by the sponsoring organization and the institution's Environmental Health and Safety (EHS) department.
-
Incineration is the Standard : The generally accepted final disposal method for investigational drugs and hazardous materials is high-temperature incineration by a licensed waste management vendor.
Step-by-Step Disposal Protocol
Step 1: Preparation and Consultation
-
Review Sponsor Directives : Before disposal, review the clinical study protocol or drug handling manual for any sponsor-specific instructions on the return or destruction of the investigational product.
-
Contact EHS : Consult your institution's Environmental Health and Safety (EHS) office to confirm specific procedures and obtain the correct waste containers and labels.
-
Gather Materials : Assemble all necessary Personal Protective Equipment (PPE) and waste disposal materials before handling the chemical.
Step 2: Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
Step 3: Waste Segregation and Collection
-
Solid Waste :
-
Collect unused or expired this compound powder in its original vial or a compatible, sealed container.
-
Place lab debris grossly contaminated with solid this compound (e.g., weighing papers, contaminated gloves, bench paper) into a designated hazardous solid waste container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound (e.g., in DMSO) in a dedicated, leak-proof hazardous liquid waste container with a secure screw-top cap.
-
Collect the rinsate from triple-rinsed containers as hazardous liquid waste.
-
-
Chemically Contaminated Sharps :
-
Dispose of any needles, syringes, or other sharps contaminated with this compound in a designated, puncture-resistant sharps container for chemical waste. Do not place these in a biohazard sharps container unless also contaminated with a biological agent.
-
-
Empty Containers :
-
All vials that contained this compound (full, partially full, and empty) should be discarded into a hazardous waste container destined for incineration.
-
Alternatively, if institutional policy allows, containers that held acutely hazardous waste may be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, deface or remove the label before disposing of the container as regular trash.
-
Step 4: Labeling and Storage
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste" and list all contents, including "this compound" and any solvents.
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of laboratory personnel. The SAA should have secondary containment to prevent spills.
Step 5: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. EHS professionals will transport the waste to a central storage facility before it is shipped to a licensed hazardous waste incinerator.
Step 6: Maintain Accurate Records
-
Document the disposal of all investigational drug supplies on the appropriate drug accountability records. This documentation should include the date, quantity destroyed, and the method of disposal, and it must be available for review by monitors or auditors.
Caption: Workflow for the proper disposal of this compound waste..
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
